1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride
描述
属性
IUPAC Name |
6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-8(10)7-4-11-3-6(7)2-9-5;/h2,10H,3-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYSWYUCXGLWNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2COCC2=C1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905620 | |
| Record name | 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-21-9 | |
| Record name | Furo[3,4-c]pyridin-7-ol, 1,3-dihydro-6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathways for 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride, a significant compound often identified as Pyridoxine Impurity A in pharmaceutical preparations of Vitamin B6. This document outlines the primary synthetic routes, offering detailed experimental protocols and quantitative data to support research and development in this area.
Introduction
This compound (CAS RN: 1006-21-9) is a heterocyclic compound featuring a fused furo-pyridine ring system. Its presence as an impurity in pyridoxine hydrochloride formulations necessitates robust analytical monitoring and a thorough understanding of its formation. The European Pharmacopoeia, for instance, mandates that this impurity be controlled at a level below 0.05% in pyridoxine hydrochloride products. Beyond its role as a pharmaceutical impurity, this molecule and its derivatives are of interest in medicinal chemistry for the synthesis of novel, biologically active compounds.[1]
Synthesis Pathways
Several synthetic routes to this compound have been reported, primarily starting from pyridoxine or its derivatives. The key transformation involves the cyclization of a pyridoxine derivative to form the fused furo[3,4-c]pyridine core. This guide details two prominent methods: a high-pressure autoclave synthesis and a catalytic oxidation approach. A third, lower-yielding method involving phenol-mediated acid catalysis is also briefly described.
Pathway 1: High-Pressure Autoclave Synthesis
This method employs a high-temperature, high-pressure cyclization of pyridoxine hydrochloride in an acidic environment. It is a scalable method suitable for industrial production.
Experimental Protocol:
-
Reaction Setup: A high-pressure autoclave is charged with pyridoxine hydrochloride.
-
Reagent Addition: An ethanol/water mixture is added as the solvent, followed by the addition of 2–4 M hydrochloric acid.
-
Reaction Conditions: The sealed autoclave is heated to 150°C. The reaction proceeds under autogenous pressure for a duration of 10–12 hours.
-
Product Isolation: Upon completion, the autoclave is cooled, leading to the precipitation of the product.
-
Purification: The crude product is collected and purified by recrystallization to yield this compound.
Pathway 2: Catalytic Oxidation of Pyridoxine Hydrochloride
This approach utilizes a selective oxidation of the C7 position of pyridoxine hydrochloride, followed by a cyclization cascade. This method is noted for its mild reaction conditions and high selectivity.
Experimental Protocol:
-
Reaction Setup: Pyridoxine hydrochloride is dissolved in water.
-
Catalyst and Reagent Addition: To this solution, pyridine is added as a base, followed by the catalytic system comprising 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and CuBr₂.
-
Oxidation: 30% hydrogen peroxide is added as the oxidant, and the reaction mixture is maintained at a temperature of 30–35°C for 1–2 hours.
-
Intermediate Formation: The reaction is quenched by the addition of p-ethoxyaniline, which forms a Schiff base intermediate.
-
Hydrolysis and Cyclization: The Schiff base is then hydrolyzed to yield the final product, this compound.
Pathway 3: Phenol-Mediated Acid Catalysis
A third, albeit lower-yielding, pathway involves the reaction of pyridoxal with a polyfunctional phenol in an acidic medium.
Experimental Protocol:
-
Reaction Setup: Pyridoxal is dissolved in ethanol.
-
Reagent Addition: A polyfunctional phenol, such as resorcinol, and 2–4 M hydrochloric acid are added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 78°C) for 6–8 hours. During this time, a Schiff base intermediate is formed, which subsequently undergoes cyclization.
-
Product Isolation: The hydrochloride salt of the product precipitates from the reaction mixture and is collected.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the described synthesis pathways, allowing for a direct comparison of their efficiencies.
| Parameter | High-Pressure Autoclave Synthesis | Catalytic Oxidation of Pyridoxine | Phenol-Mediated Acid Catalysis |
| Starting Material | Pyridoxine hydrochloride | Pyridoxine hydrochloride | Pyridoxal |
| Key Reagents | HCl, Ethanol/Water | TEMPO, CuBr₂, H₂O₂, Pyridine | Polyfunctional phenol, HCl, Ethanol |
| Temperature | 150°C | 30–35°C | Reflux (78°C) |
| Reaction Time | 10–12 hours | 1–2 hours | 6–8 hours |
| Isolated Yield | 60–70% | 88% | 45–55% |
| Purity | Not specified | >99% | Not specified |
| Conversion Rate | Not specified | 99% | Not specified |
Synthesis Workflow Diagram
The logical flow of the two primary synthesis pathways is illustrated in the diagram below.
Caption: Synthesis workflow for the target compound.
Conclusion
This technical guide has detailed the primary synthetic routes for this compound. The high-pressure autoclave and catalytic oxidation methods offer viable pathways for obtaining this compound, with the latter demonstrating superior yield and purity under milder conditions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of pharmaceutical chemistry and drug development. Further optimization of these methods may lead to even more efficient and cost-effective syntheses.
References
An In-depth Technical Guide to 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Hydrochloride (CAS 1006-21-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride, with the CAS number 1006-21-9, is a heterocyclic organic compound structurally related to pyridoxine (Vitamin B6). It is most notably recognized as "Pyridoxine EP Impurity A," a reference standard used in the quality control of pyridoxine hydrochloride pharmaceutical formulations to monitor impurity levels.[1] Beyond its role as a pharmaceutical impurity, its structural similarity to pyridoxine and other bioactive furopyridine derivatives suggests potential pharmacological activities, including neuroprotective and antiemetic effects, making it a molecule of interest for further investigation.[2][3]
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential pharmacological activities of this compound. It is intended to serve as a valuable resource for researchers and professionals in drug development and medicinal chemistry.
Chemical and Physical Properties
This compound is a pale to light beige solid.[1] Its chemical structure consists of a fused furo[3,4-c]pyridine ring system. The hydrochloride salt form enhances its solubility in aqueous solutions.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀ClNO₂ | [4] |
| Molecular Weight | 187.62 g/mol | [4] |
| CAS Number | 1006-21-9 | [4] |
| Appearance | Pale to light beige solid | [1] |
| Melting Point | 239–240°C (decomposition) | [1] |
| Solubility | Slightly soluble in water, methanol, and DMSO | [1] |
| Storage | Store under an inert atmosphere at room temperature | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | [4] |
| Synonyms | Pyridoxine Impurity A HCl, Pyridoxine Cyclic Ether Impurity Hydrochloride Salt, 6-methyl-1H,3H-Furo[3,4-c]pyridin-7-ol hydrochloride | [4][5] |
| InChI | InChI=1S/C8H9NO2.ClH/c1-5-8(10)7-4-11-3-6(7)2-9-5;/h2,10H,3-4H2,1H3;1H | [4] |
| SMILES | CC1=NC=C2COCC2=C1O.Cl | [4] |
Synthesis and Manufacturing
The synthesis of this compound typically involves the cyclization of pyridoxine derivatives. One documented laboratory-scale synthesis utilizes the selective oxidation of pyridoxine hydrochloride.[1][3]
Table 3: Synthesis Parameters for Catalytic Oxidation Method
| Parameter | Condition | Reference(s) |
| Starting Material | Pyridoxine hydrochloride | [1][3] |
| Oxidant | Hydrogen peroxide (30%) | [3] |
| Catalyst System | 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) / CuBr₂ | [3] |
| Base | Pyridine | [3] |
| Solvent | Water | [3] |
| Temperature | 30–35°C | [3] |
| Reaction Time | 1–2 hours | [3] |
| Isolated Yield | 88% | [3] |
| Purity | >99% | [3] |
Detailed Experimental Protocol: Catalytic Oxidation Synthesis
The following protocol describes a laboratory-scale synthesis of this compound from pyridoxine hydrochloride.[3]
Materials:
-
Pyridoxine hydrochloride
-
Hydrogen peroxide (30% aqueous solution)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Copper(II) bromide (CuBr₂)
-
Pyridine
-
p-Ethoxyaniline
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve pyridoxine hydrochloride in deionized water in a reaction vessel equipped with a stirrer and temperature control.
-
Add catalytic amounts of TEMPO and CuBr₂ to the solution.
-
Add pyridine to act as a base.
-
Slowly add 30% hydrogen peroxide to the reaction mixture while maintaining the temperature between 30-35°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding p-ethoxyaniline to form a Schiff base intermediate.
-
Hydrolyze the Schiff base intermediate to yield the crude product.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from an ethanol/water mixture to obtain this compound as a pale to light beige solid.
Potential Pharmacological Activities and Mechanisms of Action
While primarily known as a pharmaceutical impurity, the structural similarity of this compound to pyridoxine and other furopyridine compounds suggests potential for biological activity.
Proposed Neuroprotective Activity
Pyridoxine and its derivatives have demonstrated neuroprotective properties.[6] The proposed mechanism for the neuroprotective effects of pyridoxine involves the attenuation of glutamate-induced excitotoxicity and the reduction of oxidative stress.[6][7] It is hypothesized that this compound may share a similar mechanism. One key pathway involves the activation of the Nrf2 signaling pathway, leading to an increase in the synthesis of the antioxidant glutathione (GSH).[2][8]
Proposed Antiemetic Activity
Some reports suggest potential antiemetic properties for this compound.[2] A plausible mechanism of action could be the antagonism of 5-HT₃ receptors, a common target for antiemetic drugs.[1][9] 5-HT₃ receptor antagonists block the binding of serotonin, which is released in response to emetic stimuli, thereby inhibiting the vomiting reflex.[1][9]
Experimental Protocols for Pharmacological Evaluation
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This protocol is designed to assess the neuroprotective effects of a test compound against glutamate-induced cell death in primary neurons.[10][11]
Materials:
-
Rat primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Test compound (this compound)
-
L-glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well cell culture plates
Procedure:
-
Seed primary cortical neurons in 96-well plates at an appropriate density and culture for 24 hours.
-
Pre-treat the neurons with various concentrations of the test compound for 24 hours.
-
Induce excitotoxicity by adding L-glutamate to the culture medium to a final concentration of 5 mM.
-
Incubate the cells for another 24 hours.
-
Assess cell viability using the MTT assay. Read the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the untreated control.
In Vivo Antiemetic Assay: Copper Sulfate-Induced Emesis in Rats
This protocol describes an in vivo model to evaluate the antiemetic potential of a test compound using copper sulfate as the emetogen in rats.[12][13][14]
Materials:
-
Male Wistar rats (or other suitable strain)
-
Test compound (this compound)
-
Copper (II) sulfate pentahydrate
-
Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Acclimatize the rats to the experimental conditions for at least one week.
-
Fast the animals overnight before the experiment, with free access to water.
-
Administer the test compound or vehicle orally by gavage.
-
After a specific pre-treatment time (e.g., 30-60 minutes), administer a 120 mg/kg solution of copper sulfate orally by gavage.[15]
-
Observe each animal individually for a defined period (e.g., 60 minutes) and record the number of emetic episodes (retching and vomiting).
-
Calculate the percentage of protection against emesis for the treated groups compared to the vehicle control group.
Conclusion
This compound (CAS 1006-21-9) is a well-characterized compound primarily utilized as a reference standard for impurity profiling in pyridoxine hydrochloride formulations. Its structural relationship with pyridoxine suggests potential for neuroprotective and antiemetic activities, which warrant further investigation. The synthesis and analytical methods for this compound are established, providing a solid foundation for future research. The experimental protocols and proposed mechanisms of action outlined in this guide offer a framework for scientists and drug development professionals to explore the therapeutic potential of this and related furopyridine derivatives. Further preclinical and clinical studies are necessary to fully elucidate its pharmacological profile and potential clinical utility.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. Pyridoxine induces glutathione synthesis via PKM2-mediated Nrf2 transactivation and confers neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1006-21-9 | Benchchem [benchchem.com]
- 4. Comparative Study of the Protective and Neurotrophic Effects of Neuronal and Glial Progenitor Cells-Derived Conditioned Media in a Model of Glutamate Toxicity In Vitro [mdpi.com]
- 5. WO2006066806A1 - Manufacture of vitamin b6 - Google Patents [patents.google.com]
- 6. Neuroprotective actions of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 12. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 13. Frontiers | Physiological changes associated with copper sulfate-induced nausea and retching in felines [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Delineation of vagal emetic pathways: intragastric copper sulfate-induced emesis and viral tract tracing in musk shrews - PMC [pmc.ncbi.nlm.nih.gov]
Pyridoxine Impurity A chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyridoxine Impurity A, a specified impurity in Pyridoxine Hydrochloride as per the European Pharmacopoeia. This document details its chemical structure, properties, synthesis, analytical methodologies, and toxicological information to support research, development, and quality control activities in the pharmaceutical industry.
Chemical Identity and Properties
Pyridoxine Impurity A, chemically known as 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, is a known process-related impurity in the synthesis of Pyridoxine Hydrochloride (Vitamin B6). It can exist as a free base or as a hydrochloride salt.
Chemical Structure
The chemical structure of Pyridoxine Impurity A is presented below:
Figure 1: Chemical Structure of Pyridoxine Impurity A
Unraveling the Enigmatic Mechanism of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol Hydrochloride: A Technical Overview
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the mechanism of action of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride. This compound, recognized primarily as Pyridoxine Hydrochloride Impurity A, presents a compelling case for further investigation due to its structural relationship with pyridoxine (Vitamin B6) and its putative biological activities.[1] While extensive research into its precise molecular interactions is ongoing, current understanding points towards several potential mechanisms, including modulation of enzymatic activity, receptor interaction, and antioxidant effects.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride is fundamental to elucidating its biological function. The compound's key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 187.62 g/mol | [1][2] |
| CAS Number | 1006-21-9 | [1] |
| Appearance | Pale to light beige solid | [1] |
| Melting Point | 239–240°C (decomposition) | [1] |
| Solubility | Slightly soluble in water, methanol, and DMSO | [1] |
Hypothesized Mechanisms of Action
The mechanism of action for 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride has not been definitively established and remains an active area of investigation. However, based on its structural similarity to pyridoxine and related compounds, several hypotheses have been proposed.[1]
Modulation of Enzymatic Activity
One of the leading hypotheses is the compound's ability to modulate the activity of enzymes, particularly those involved in neurotransmitter synthesis.[1] As a structural analog of Vitamin B6, a crucial co-factor for numerous metabolic enzymes, it is plausible that 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride could act as a competitive inhibitor or an allosteric modulator of these enzymes.
Receptor Interaction
The compound is also postulated to interact with various receptors, potentially exerting neuroprotective and anti-inflammatory effects.[1] The fused furopyridine structure is a key feature that may facilitate binding to specific receptor sites, initiating downstream signaling cascades.[1]
Antioxidant Activity
Similar to other compounds in the Vitamin B family, 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride may possess antioxidant properties.[1] This activity could stem from its ability to scavenge free radicals or to upregulate endogenous antioxidant defense mechanisms, thereby protecting cells from oxidative stress.
The following diagram illustrates the potential interplay of these hypothesized mechanisms.
References
A Technical Guide to the Biological Activity of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide on 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride has been compiled from publicly available scientific and technical information. Detailed quantitative biological data and specific experimental protocols for this compound are limited in the public domain. This document summarizes the existing knowledge and provides inferred scientific context based on its structural relationship to analogous compounds.
Executive Summary
This compound, a structural analog of pyridoxine (Vitamin B6), is primarily recognized in pharmaceutical contexts as "Pyridoxine Impurity A".[1][2][3] Despite its classification as an impurity, preliminary evidence suggests potential biological activities, including antiemetic and neuroprotective effects.[3] This guide provides a comprehensive overview of the known biological properties, hypothesized mechanisms of action, and relevant (though limited) study data concerning this compound. It aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of furo(3,4-c)pyridine derivatives.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClNO₂ | [2] |
| Molecular Weight | 187.62 g/mol | [2] |
| CAS Number | 1006-21-9 | [2] |
| Appearance | White solid | [4] |
| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and chloroform; insoluble in water. | [4] |
Biological Activity and Potential Therapeutic Applications
The biological activities of this compound are not extensively documented in peer-reviewed literature. However, existing information points towards two primary areas of interest: antiemetic effects and neuroprotection.
Antiemetic Properties
The most notable reported biological activity of this compound is its potential as an antiemetic agent. Its structural similarity to pyridoxine, a well-known treatment for nausea and vomiting, particularly during pregnancy, forms the basis for this hypothesis.[3]
Neuroprotective Effects
There is speculation that this compound may possess neuroprotective properties.[3] This hypothesis is largely based on its structural relationship to pyridoxine and other neuroactive compounds. However, to date, there are no specific preclinical or clinical studies published that quantitatively assess or confirm these effects.
Use as a Synthetic Intermediate
Beyond its potential direct biological activities, 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol is utilized as an important intermediate in the synthesis of other biologically active compounds, including potential anti-cancer and anti-inflammatory drugs.[4]
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound has not been elucidated. However, based on its structure as a pyridoxine analog, it is hypothesized to function as a prodrug, being converted in the body to a biologically active form, likely a phosphate derivative analogous to pyridoxal 5'-phosphate (PLP). PLP is the active coenzyme form of Vitamin B6 and is crucial for the function of numerous enzymes involved in neurotransmitter synthesis and other metabolic pathways that could influence nausea and neuronal health.
Caption: Hypothesized metabolic activation and mechanism of action.
Experimental Protocols
Due to the scarcity of primary research publications, detailed experimental protocols for evaluating the biological activity of this compound are not available. However, a general experimental workflow for assessing the antiemetic properties of a novel compound in a preclinical setting is outlined below.
Caption: A general workflow for preclinical antiemetic studies.
Quantitative Data Summary
As previously stated, publicly available quantitative data on the biological activity of this compound is extremely limited. The table below is provided as a template for where such data would be presented if it were available.
| Assay Type | Endpoint | Value | Organism/Cell Line | Reference |
| Antiemetic Activity | ||||
| Postoperative Nausea | Reduction in Nausea Score | p < 0.05 | Human | [3] (Secondary Source) |
| Neuroprotective Activity | ||||
| Data Not Available | ||||
| Receptor Binding | ||||
| Data Not Available | ||||
| Enzyme Inhibition | ||||
| Data Not Available |
Future Directions
The therapeutic potential of this compound remains largely unexplored. Future research should focus on:
-
Primary Research: Conducting and publishing primary in vitro and in vivo studies to quantify its antiemetic and neuroprotective effects.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetics and Metabolism: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its bioavailability and conversion to potential active metabolites.
-
Clinical Investigation: If preclinical data is promising, well-designed clinical trials will be necessary to establish its safety and efficacy in human populations.
Conclusion
This compound is a compound of interest due to its structural relationship to pyridoxine and early indications of antiemetic properties. While it is currently primarily known as a pharmaceutical impurity, the limited available data suggests that further investigation into its biological activities is warranted. This technical guide serves as a starting point for researchers and drug development professionals, highlighting the current state of knowledge and the significant opportunities for future research to unlock the potential therapeutic value of this and related furo(3,4-c)pyridine derivatives.
References
An In-depth Technical Guide to Structural Analogues of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride, also known as Pyridoxine Impurity A, is a heterocyclic compound structurally related to vitamin B6. While its primary application is as a pharmaceutical reference standard for impurity analysis, the furo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, giving rise to structural analogues with significant biological activities. This technical guide provides a comprehensive overview of two key classes of these analogues: proteasome inhibitors and antihypertensive agents, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Biological Data
The biological activities of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol analogues have been quantified to assess their potency and selectivity. The following tables summarize the key quantitative data for two distinct classes of analogues: proteasome inhibitors and the antihypertensive agent cicletanine.
Table 1: Proteasome Inhibitory Activity of Furo[3,4-c]pyridine-3-one Derivatives
| Compound | Target | Activity Type | IC50 | Selectivity |
| Compound 10 (C(4)-benzylamino, C(1)-dimethyl substituted nor-cerpegin) | Constitutive 20S Proteasome (c20S) | Post-Acidic (PA) Site Inhibition | 600 nM[1] | Site-specific for c20S PA site; no noticeable inhibition of the immunoproteasome (i20S) PA site.[1] |
| Thieno[2,3-d]pyrimidine-4-one 40 | Constitutive 20S Proteasome (c20S) | Trypsin-Like (T-L) Site Inhibition | 9.9 µM[1] | Mild, site-specific inhibition. |
| Immunoproteasome 20S (i20S) | Trypsin-Like (T-L) Site Inhibition | 6.7 µM[1] | Mild, site-specific inhibition. |
Table 2: Pharmacodynamic and Pharmacokinetic Properties of Cicletanine
| Parameter | Value |
| Mechanism of Action | |
| Prostacyclin (PGI2) Release Stimulation (in vitro) | Maximum stimulation at 10⁻⁹ M[2] |
| Nitric Oxide (NO) Release (peak concentration) | 160 ± 8 nM[3] |
| Pharmacokinetic Data (single 150 mg oral dose) | |
| Tmax | 0.750 hours |
| Cmax | 6.18 µg/mL |
| AUCinf | 29.0 µg·hr/mL |
| Elimination Half-life | 5.7 hours |
| Protein Binding | 99.6% ((-)-cicletanine isomer), 87.5% ((+)-cicletanine isomer) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments related to the biological evaluation of furo[3,4-c]pyridine analogues.
Proteasome Activity Assay (In-Gel)
This protocol is adapted from established methods for determining proteasome activity.[4][5]
Objective: To quantify the activity of different proteasome complexes.
Materials:
-
Total cell protein lysates
-
TSDG Lysis Buffer (50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM MgCl₂, 1 mM DTT)
-
Native polyacrylamide gel
-
Reaction Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT)
-
Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
BCA Protein Assay Kit
Procedure:
-
Sample Preparation:
-
Lyse cell or tissue pellets in TSDG Lysis Buffer and immediately freeze in liquid nitrogen.
-
Thaw the samples and determine the protein concentration using a BCA assay.
-
-
Native Gel Electrophoresis:
-
Load equal amounts of protein lysates onto a native polyacrylamide gel.
-
Run the gel at a constant voltage at 4°C.
-
-
In-Gel Activity Staining:
-
Following electrophoresis, incubate the gel in freshly prepared Reaction Buffer containing the fluorogenic peptide substrate.
-
Incubate at 37°C in the dark until fluorescent bands appear.
-
-
Imaging and Quantification:
-
Visualize the fluorescent bands using a UV transilluminator.
-
Quantify the band intensity using appropriate imaging software.
-
Measurement of Prostacyclin (PGI2) Release
This protocol is based on the methodology used to evaluate the effect of cicletanine on PGI2 secretion.[2][6]
Objective: To measure the amount of PGI2 released from cultured endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
48-well microtiter plates
-
Cicletanine and its metabolites
-
Radioimmunoassay (RIA) kit for 6-keto-PGF1α (a stable metabolite of PGI2)
-
SEP-PAK C18 cartridges
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to confluence in 48-well plates.
-
Co-incubate the cells with increasing concentrations of cicletanine or its metabolites for 24 hours.
-
-
Sample Collection and Preparation:
-
Collect the supernatant from each well.
-
Extract 6-keto-PGF1α from the supernatant using SEP-PAK C18 cartridges.
-
-
Radioimmunoassay:
-
Measure the concentration of 6-keto-PGF1α in the extracted samples using a competitive RIA kit according to the manufacturer's instructions.
-
Nitric Oxide (NO) Release Assay
This protocol describes the measurement of NO released from endothelial cells, as demonstrated in studies with cicletanine.[3][7][8]
Objective: To quantify the amount of NO produced by endothelial cells upon stimulation.
Materials:
-
Isolated rat aortic rings or cultured endothelial cells
-
Electrochemical NO microsensors
-
Cicletanine
-
Krebs-Henseleit buffer
Procedure:
-
Tissue/Cell Preparation:
-
Isolate aortic rings from rats and place them in a temperature-controlled organ chamber with Krebs-Henseleit buffer.
-
Alternatively, use cultured endothelial cells.
-
-
NO Measurement:
-
Position a highly sensitive electrochemical NO microsensor near the endothelial surface.
-
Add cicletanine to the chamber at therapeutic concentrations.
-
Monitor the real-time release of NO as an electrical current change detected by the microsensor.
-
-
Data Analysis:
-
Calibrate the sensor with known concentrations of NO.
-
Calculate the peak concentration of NO released upon stimulation with cicletanine.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes is essential for a clear understanding of the mechanism of action. The following diagrams, created using the DOT language, illustrate a key experimental workflow and a signaling pathway modulated by furo[3,4-c]pyridine analogues.
Caption: Experimental workflow for the discovery and evaluation of furo[3,4-c]pyridine-based proteasome inhibitors.
Caption: Signaling pathway of the antihypertensive agent cicletanine, a furo[3,4-c]pyridine analogue.
References
- 1. New C(4)- and C(1)-derivatives of furo[3,4-c]pyridine-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cicletanine stimulates nitric oxide release and scavenges superoxide in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cicletanine stimulates eNOS phosphorylation and NO production via Akt and MAP kinase/Erk signaling in sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cicletanine stimulates eNOS phosphorylation and NO production via Akt and MAP kinase/Erk signaling in sinusoidal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyridoxine Degradation Products and Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxine, a water-soluble vitamin and a key member of the B6 vitamin group, is essential for numerous metabolic processes in the human body. As a pharmaceutical ingredient, its stability is of paramount concern. Degradation of pyridoxine can lead to a loss of potency and the formation of potentially harmful impurities. This technical guide provides a comprehensive overview of the degradation pathways of pyridoxine, the resulting impurities, and the analytical methodologies used for their characterization and quantification.
Core Degradation Pathways
Pyridoxine is susceptible to degradation under various stress conditions, including exposure to heat, light, and oxidizing agents. The primary degradation pathways involve the oxidation of the hydroxymethyl groups and alterations to the pyridine ring.
Thermal Degradation
Thermal stress is a significant factor in the degradation of pyridoxine. Studies have shown that the thermal decomposition of pyridoxine can lead to the formation of several degradation products, including pyridoxal and o-quinone methide.[1][2] The degradation generally follows first-order kinetics.[3]
Photodegradation
Exposure to light, particularly UV radiation, can induce the degradation of pyridoxine. Photolytic degradation pathways can be complex, leading to a variety of products. The presence of photosensitizers, such as riboflavin (vitamin B2), can accelerate the photodegradation of pyridoxine through the generation of reactive oxygen species (ROS).
Oxidative Degradation
Pyridoxine is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. The primary site of oxidation is often the hydroxymethyl group at the 4-position, leading to the formation of pyridoxal. Further oxidation can result in the formation of 4-pyridoxic acid.[1]
The enzymatic degradation of pyridoxine in biological systems also provides insights into its oxidative breakdown. Enzymes like pyridoxine 5'-dehydrogenase can catalyze the conversion of pyridoxine to isopyridoxal.[2][4]
Key Degradation Products and Impurities
Forced degradation studies have identified several key impurities related to pyridoxine. Among these, "Pyridoxine Impurity A" and "Pyridoxine Impurity B" are commonly monitored in pharmaceutical quality control.
-
Pyridoxal: A primary oxidation product of pyridoxine, formed by the oxidation of the 4-hydroxymethyl group to an aldehyde.
-
4-Pyridoxic Acid: A further oxidation product of pyridoxal, where the aldehyde group is oxidized to a carboxylic acid.[1]
-
o-Quinone Methide: A reactive intermediate that can be formed during thermal degradation.[1][2]
-
Pyridoxine Impurity A (6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol): A cyclic ether impurity that is likely formed through an intramolecular cyclization reaction of pyridoxine, possibly under acidic or thermal conditions.[1]
-
Pyridoxine Impurity B (5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol): The formation of this impurity likely involves more complex rearrangements of the pyridoxine molecule.
Degradation Pathways and Formation Mechanisms
The following diagrams illustrate the primary degradation pathways of pyridoxine.
Caption: Major degradation pathways of pyridoxine under various stress conditions.
Quantitative Data Summary
The following tables summarize the available quantitative data on pyridoxine degradation kinetics and the analytical methods for its impurities.
| Stress Condition | Kinetic Model | Rate Constant (k) | Activation Energy (Ea) (kcal/mol) | Reference(s) |
| Thermal (Solid State) | First-Order | - | 20.0 | [2] |
| Thermal (Aqueous) | First-Order | Varies with temperature | - | [3] |
Table 1: Summary of Pyridoxine Degradation Kinetics.
| Analytical Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| RP-HPLC | Pyridoxine & Impurities | 10-100 µg/mL | - | - | [4] |
| UPLC-MS/MS | Pyridoxine & Vitamers | 5-200 nmol/L | - | - | [5] |
| LC-MS/MS | Pyridoxine & Vitamers | - | 0.0028-0.02 mg/kg | 0.0085-0.059 mg/kg | [6] |
Table 2: Summary of Analytical Method Validation Data for Pyridoxine and Related Substances.
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following sections outline typical experimental protocols for forced degradation studies and the analysis of pyridoxine and its impurities.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
Caption: A typical experimental workflow for forced degradation studies of pyridoxine.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is essential for separating and quantifying pyridoxine from its degradation products.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH 3) and an organic modifier (e.g., methanol or acetonitrile).[4][7]
-
Detection: UV detection at a wavelength where both pyridoxine and its impurities have significant absorbance (e.g., 254 nm or 290 nm).[3][7]
-
Column Temperature: Ambient or controlled (e.g., 30°C).[4]
Caption: A generalized workflow for the HPLC analysis of pyridoxine and its impurities.
LC-MS/MS Method for Impurity Identification and Quantification
LC-MS/MS provides a highly sensitive and specific method for the structural elucidation and quantification of degradation products.
Typical LC-MS/MS Parameters:
-
Liquid Chromatography: Similar to the HPLC method, using a C18 column with a gradient elution of a buffered mobile phase and an organic solvent.[6]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[8]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is often employed for its sensitivity and selectivity in MS/MS mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, while full scan and product ion scan modes are used for structural identification.
Caption: A schematic of a triple quadrupole LC-MS/MS system for impurity analysis.
Conclusion
Understanding the degradation pathways and impurity profile of pyridoxine is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide has provided a detailed overview of the known degradation products, their formation, and the analytical techniques used for their control. The implementation of robust stability-indicating methods, developed through comprehensive forced degradation studies, is essential for the lifecycle management of any pyridoxine-containing product. Further research into the precise formation mechanisms of all degradation products will continue to enhance the understanding and control of pyridoxine stability.
References
- 1. 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride | 1006-21-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journalwjarr.com [journalwjarr.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents | Semantic Scholar [semanticscholar.org]
- 8. juniperpublishers.com [juniperpublishers.com]
In Vitro Profile of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride, also known as Pyridoxine Hydrochloride Impurity A, is a compound structurally related to pyridoxine (Vitamin B6).[1] Primarily utilized as a reference standard in the quality control of pharmaceutical formulations, its independent biological activities are a subject of emerging interest.[1][2] This technical guide provides a comprehensive review of the currently available in vitro data for this compound. It is important to note that while potential therapeutic applications are hypothesized based on its structural similarity to Vitamin B6, detailed in vitro studies quantifying its biological effects and elucidating specific mechanisms of action are not extensively available in peer-reviewed literature. This document synthesizes the existing information and provides a framework for future research.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for the design and interpretation of in vitro studies.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂·HCl | [1] |
| Molecular Weight | 187.62 g/mol | [1] |
| CAS Number | 1006-21-9 | [1] |
| Synonyms | 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride, Pyridoxine Cyclic Ether Impurity, Pyridoxine Impurity A HCl | [3] |
Hypothesized Biological Activities and Mechanisms of Action
The biological activities of this compound are not yet fully characterized. However, based on its structural relationship to pyridoxine, several potential activities have been proposed. It is crucial to underscore that these are largely hypothetical and require rigorous in vitro validation.
-
Neuroprotective Effects: Due to its structural similarity to neurotransmitters and its connection to Vitamin B6 metabolism, a neuroprotective role has been suggested.[1] The proposed mechanisms include the modulation of enzymes involved in neurotransmitter synthesis and potential antioxidant activities that could protect neuronal cells from oxidative stress.[1]
-
Antiemetic Properties: The compound has been investigated for its potential as an antiemetic agent, likely owing to its structural resemblance to known antiemetics.[1]
-
Antibacterial Activity: Some furo-pyridine derivatives have demonstrated antibacterial properties, suggesting that this compound may also inhibit bacterial growth.[1] Potential mechanisms could involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.[1]
Potential Signaling Pathway Involvement
Given the hypothesized neuroprotective and anti-inflammatory effects, it is plausible that this compound could interact with intracellular signaling pathways. A hypothetical workflow for investigating these interactions is presented below.
Caption: A conceptual workflow for investigating the impact of the compound on cellular signaling pathways.
Review of (Limited) In Vitro Experimental Data
As of the latest literature review, there is a significant lack of published in vitro studies providing quantitative data for this compound. The primary role of this compound has been as a certified reference material for the quality control of pyridoxine, where its presence in formulations is monitored.[1]
While no specific IC₅₀, Kᵢ, or EC₅₀ values are available for the target compound, studies on other pyridine derivatives offer insights into the types of assays that would be relevant. For instance, various pyridine derivatives have been evaluated for their:
-
Anticancer activity against human cancer cell lines (e.g., Huh-7, A549, MCF-7) using MTT assays.
-
Anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by measuring nitric oxide (NO) inhibition.
-
Cholinesterase inhibition (AChE and BChE) as potential treatments for neurodegenerative diseases.
-
Antiviral activity against viruses like Herpes Simplex Virus Type-1 (HSV-1).
These examples from related compounds highlight the need for similar systematic in vitro evaluation of this compound.
Proposed Experimental Protocols for Future Research
To address the current data gap, the following detailed experimental protocols are proposed for the in vitro characterization of this compound.
Cell Viability and Cytotoxicity Assay
This protocol is designed to determine the cytotoxic potential of the compound against relevant cell lines.
Caption: A standard workflow for determining the cytotoxicity (IC50) of the compound.
Methodology:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or other relevant cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture media. The cells are then treated with a range of concentrations.
-
Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Data Acquisition: After incubation with the reagent, the resulting formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.
Enzyme Inhibition Assays
To investigate the potential inhibitory effects on enzymes, such as those involved in neurotransmission or inflammation (e.g., acetylcholinesterase, cyclooxygenases), enzyme inhibition assays can be performed.
Methodology:
-
Reagents: Purified enzyme, substrate, and the test compound are prepared in an appropriate buffer.
-
Reaction Mixture: The enzyme and varying concentrations of the compound are pre-incubated.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Detection: The formation of the product or the depletion of the substrate is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Receptor Binding Assays
To explore if the compound interacts with specific receptors, competitive binding assays can be employed.
Methodology:
-
Preparation of Membranes: Cell membranes expressing the receptor of interest are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled or fluorescently labeled ligand of known affinity for the receptor, in the presence of varying concentrations of the test compound.
-
Separation: Bound and free ligands are separated (e.g., by filtration).
-
Quantification: The amount of bound labeled ligand is quantified.
-
Data Analysis: The ability of the test compound to displace the labeled ligand is measured, and the inhibition constant (Kᵢ) is calculated.
Conclusion and Future Directions
This compound is a compound with a well-established role as a pharmaceutical reference standard. While its structural similarity to pyridoxine suggests potential biological activities, there is a notable absence of comprehensive in vitro studies to substantiate these claims. The immediate future of research on this compound should focus on systematic in vitro screening to generate quantitative data on its cytotoxic, enzymatic, and receptor-binding activities. Such data is essential to validate its hypothesized therapeutic potential and to guide any future drug development efforts. The experimental frameworks provided in this guide offer a starting point for such investigations.
References
Unveiling the Enigma: A Technical Guide to Pyridoxine Impurity A
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This technical guide delves into the current understanding of Pyridoxine Impurity A, a specified impurity in the European Pharmacopoeia. While a complete pharmacological profile remains to be fully elucidated, this document synthesizes the available chemical, analytical, and safety data, highlighting critical knowledge gaps and suggesting future research directions.
Chemical Identity and Regulatory Status
Pyridoxine Impurity A is chemically identified as 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride.[1][2] It is recognized by the European Pharmacopoeia (EP) as a potential impurity in pyridoxine hydrochloride (Vitamin B6) drug substances and products.[3][4][5] As such, it serves as a certified reference standard for analytical purposes, including method development, validation, and quality control of pyridoxine formulations.[1][2][3]
Table 1: Chemical and Physical Properties of Pyridoxine Impurity A
| Property | Value | Source(s) |
| Chemical Name | 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride | [1][2] |
| CAS Number | 1006-21-9 | [1][2][5][6][7] |
| Molecular Formula | C₈H₉NO₂ · HCl | [1][3][6] |
| Molecular Weight | 187.62 g/mol | [3] |
| Appearance | Not explicitly stated, but sold as a solid reference standard. | |
| Storage | 2-8°C | [3][4] |
Available Safety and Toxicity Information
The toxicological profile of Pyridoxine Impurity A is not yet fully characterized, a fact explicitly stated in safety data sheets (SDS).[2] The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides a safety data sheet indicating that the substance causes serious eye damage .[2] This necessitates careful handling and the use of appropriate personal protective equipment in a laboratory setting. The SDS further notes that the substance has not been completely tested, underscoring the preliminary nature of the available safety information.[2]
Another available SDS states that the product is not classified as a "Hazardous Chemical" according to OSHA standards, yet it also carries the caveat of being a "pharmaceutical related compound of unknown potency."[8] This highlights the current ambiguity and the critical need for comprehensive toxicological evaluation.
In contrast, the parent compound, pyridoxine, has a well-documented toxicity profile. At high doses, pyridoxine is known to induce a sensory neuropathy.[9][10] The mechanism is thought to involve the inactive form, pyridoxine, competitively inhibiting the active coenzyme, pyridoxal-5'-phosphate.[9] It is currently unknown if Pyridoxine Impurity A shares any toxicological pathways with the parent molecule.
Analytical Methodologies for Detection and Control
The primary method for the detection and quantification of Pyridoxine Impurity A in pyridoxine drug substances is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11] A stability-indicating RP-HPLC method, developed using a Quality by Design (QbD) approach, ensures that pyridoxine can be separated from its degradation products, including Impurity A.[11]
Experimental Protocol: Stability-Indicating RP-HPLC Method
The following protocol is a summary of a published method for the impurity profiling of pyridoxine.[11]
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of pyridoxine and its impurities.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
pH meter.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250mm, 5µm).
-
Mobile Phase: Acetonitrile and water (90:10 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Detection Wavelength: To be determined based on the UV spectra of pyridoxine and its impurities (e.g., 285 nm was used in a study for pyridoxine in combination with another drug).
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve certified reference standards of pyridoxine and Pyridoxine Impurity A in the mobile phase to prepare stock solutions. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh the pyridoxine drug substance or powdered tablets and dissolve in the mobile phase to achieve a known concentration.
-
Chromatography: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Identify and quantify Pyridoxine Impurity A in the sample chromatogram by comparing its retention time and peak area with that of the certified reference standard.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][11]
Formation through Forced Degradation
The presence of impurities in a drug substance can arise from the synthesis process or degradation during storage. Forced degradation studies are essential to understand the degradation pathways of an API and to ensure that analytical methods can detect any potential degradants. Pyridoxine has been subjected to forced degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[1][6][11]
While these studies have not definitively identified Pyridoxine Impurity A as a specific degradant under all conditions, they provide a framework for understanding how such impurities might form. For instance, the furo[3,4-c]pyridine core of Impurity A suggests its formation could involve an intramolecular cyclization reaction from a pyridoxine precursor, potentially initiated by acid, base, or heat.
Knowledge Gaps and Future Perspectives
The current body of scientific literature presents a significant gap in the understanding of the pharmacological and toxicological profile of Pyridoxine Impurity A. To ensure patient safety and meet regulatory expectations, further research is imperative.
Recommended Future Research:
-
In Vitro Cytotoxicity Studies: Assess the cytotoxicity of Pyridoxine Impurity A in relevant cell lines (e.g., neuronal cells, hepatocytes) to determine its potential for causing cell death.
-
Genotoxicity Assays: Conduct a battery of genotoxicity tests (e.g., Ames test, micronucleus assay) to evaluate the impurity's potential to damage genetic material.
-
Mechanism of Action Studies: Investigate potential interactions with key enzymes and receptors, particularly those involved in Vitamin B6 metabolism and neurotoxicity, to understand its mode of action.
-
In Vivo Toxicity Studies: If warranted by in vitro results, conduct acute and repeated-dose toxicity studies in animal models to determine systemic toxicity and establish a no-observed-adverse-effect level (NOAEL).
-
Pharmacokinetic Profiling: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the impurity to understand its fate in the body.
Conclusion
Pyridoxine Impurity A is a critical quality attribute for pyridoxine-containing pharmaceuticals, managed through rigorous analytical testing. However, a comprehensive understanding of its pharmacological and toxicological properties is conspicuously absent. The available data, primarily from safety data sheets, indicates a potential for serious eye damage and underscores that its biological effects are largely unknown. This guide consolidates the existing chemical and analytical information and strongly advocates for further research to fill the current knowledge gaps. A thorough toxicological evaluation is essential to fully assess the risk this impurity may pose and to ensure the continued safety and efficacy of pyridoxine products for patients worldwide.
References
- 1. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. Pyridoxine impurity A CRS | LGC Standards [lgcstandards.com]
- 4. Pyridoxine impurity A EP Reference Standard CAS 5196-20-3 Sigma Aldrich [sigmaaldrich.com]
- 5. Detailed view [crs.edqm.eu]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. Pyridoxine Monograph for Professionals - Drugs.com [drugs.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Vitamin B6 Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pyridoxine toxicity courtesy of your local health food store - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
An In-depth Technical Guide on 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol, a compound of significant interest in the pharmaceutical industry. Primarily known as Pyridoxine Impurity A, this furo[3,4-c]pyridine derivative is a critical reference standard in the quality control of pyridoxine (Vitamin B6) formulations. This document details its discovery and isolation as a pyridoxine-related compound, available synthetic methodologies, and physicochemical properties. Furthermore, it explores its potential biological activities, including putative neuroprotective and antiemetic effects, which are areas of ongoing investigation. The guide presents quantitative data in structured tables and includes detailed experimental protocols where available in the public domain. Logical workflows and hypothesized biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound.
Introduction
1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol is a heterocyclic organic compound with the molecular formula C₈H₉NO₂.[1] Its significance in the pharmaceutical landscape stems from its identification as a process-related impurity in the synthesis of pyridoxine hydrochloride, commonly known as Vitamin B6.[2] As such, its detection and quantification are crucial for ensuring the purity and safety of pyridoxine supplements and drug products. The European Pharmacopoeia stipulates that 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride must be controlled at a level of less than 0.05% in pyridoxine hydrochloride formulations.[2] Beyond its role as an impurity, its structural similarity to pyridoxine and other biologically active furo[3,4-c]pyridine derivatives has prompted interest in its potential pharmacological effects.
Physicochemical Properties
The fundamental physicochemical properties of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol and its commonly available hydrochloride salt are summarized in the table below. These properties are essential for its handling, characterization, and formulation.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| Molecular Formula | C₈H₉NO₂ | C₈H₁₀ClNO₂ | [1][3] |
| Molecular Weight | 151.16 g/mol | 187.62 g/mol | [1][3] |
| CAS Number | 5196-20-3 | 1006-21-9 | [1][3] |
| Appearance | White solid | Not specified | [4] |
| Solubility | Soluble in ethanol, dimethylformamide, and chloroform; insoluble in water. | Slightly soluble in DMSO, Methanol, and Water. | [4] |
| Predicted Boiling Point | 358.5 ± 42.0 °C | Not specified | [4] |
| Predicted Density | 1.286 ± 0.06 g/cm³ | Not specified | [4] |
Discovery and Isolation
The discovery of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol is intrinsically linked to the manufacturing and stability testing of pyridoxine. It is not a naturally occurring compound but rather a by-product formed during the synthesis or degradation of pyridoxine. While a singular "discovery" paper is not readily identifiable in the public domain, its characterization as "Pyridoxine Impurity A" in pharmacopeial monographs marks its formal identification.
The isolation of this compound for use as a reference standard is typically achieved through preparative chromatography from reaction mixtures where it is present in sufficient quantities. A generalized workflow for its isolation and purification is presented below.
Synthesis
Several synthetic routes for 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol have been alluded to in the literature, primarily for the purpose of generating a reference standard for analytical testing. The most commonly cited methods involve the cyclization of pyridoxine derivatives.
High-Pressure Autoclave Synthesis
One of the more detailed procedures available involves the high-pressure synthesis from pyridoxine hydrochloride.
Experimental Protocol:
-
Starting Material: Pyridoxine hydrochloride
-
Reagents: Hydrochloric acid (2–4 M), Ethanol/water mixture
-
Apparatus: High-pressure autoclave
-
Procedure:
-
A solution of pyridoxine hydrochloride in an ethanol/water mixture is prepared.
-
Hydrochloric acid (2–4 M) is added to the solution.
-
The reaction mixture is heated in a high-pressure autoclave at 150°C for 10–12 hours. The pressure is autogenous.
-
After cooling, the reaction mixture is worked up to isolate the product.
-
-
Yield and Purity: This method has been reported to yield the product with a purity of >98%.
Acid-Catalyzed Cyclization
A more general method described involves the acid-catalyzed cyclization of pyridoxine.
Experimental Protocol:
-
Starting Material: Pyridoxine
-
Reagents: A suitable acid catalyst.
-
Yield and Purity: A reported yield for an acid-catalyzed cyclization method is 65% with a purity of >98%.
Catalytic Oxidation
Another mentioned synthetic approach is catalytic oxidation.
Experimental Protocol:
-
Starting Material: A suitable pyridoxine derivative.
-
Reagents: A catalytic oxidation system.
-
Procedure: Specific details of the catalytic system and reaction conditions are not extensively documented in the available literature.
-
Yield and Purity: This method is reported to potentially offer a high yield of 88% and a purity of >99%.
The following diagram illustrates the conceptual synthetic pathways.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol. The available data on its analytical profile is summarized below.
| Analytical Technique | Observed Data/Information | Reference(s) |
| Reverse-Phase HPLC | A primary technique for purity assessment and quantification as a pyridoxine impurity. | [5][6] |
| X-Ray Powder Diffraction (XRPD) | Crystalline form confirmed with peaks at 12.68°, 16.18°, and 25.16° (2θ). | |
| Differential Scanning Calorimetry (DSC) | An endothermic peak is observed at 188–189°C, corresponding to dehydration. | |
| Infrared (IR) Spectroscopy | Characteristic bands at 3434 cm⁻¹ (O–H stretch) and 2620 cm⁻¹ (N–H⁺ stretch for the HCl salt). | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR data are available for structural elucidation, though specific peak assignments are not widely published. | |
| Mass Spectrometry (MS) | Used to confirm the molecular weight of the compound. |
Biological Activity and Signaling Pathways
The biological activity of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol is an area of emerging research, with much of the current understanding being inferential based on its structural relationship to pyridoxine.
Potential Neuroprotective Effects
Research into related furo[3,4-c]pyridine derivatives suggests potential neuroprotective activities. The mechanism is hypothesized to involve the modulation of enzymatic pathways related to neurotransmitter synthesis and potential interactions with neuro-inflammatory receptors.[7] However, specific in-vitro or in-vivo studies confirming these effects for 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol are not yet available in the public domain.
Potential Antiemetic Properties
Given that pyridoxine (Vitamin B6) is a first-line treatment for nausea and vomiting in pregnancy, there is interest in the antiemetic potential of its metabolites and related compounds. A clinical trial has reportedly investigated the efficacy of the hydrochloride salt of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol in reducing postoperative nausea, with results indicating a significant reduction in nausea scores compared to a placebo.[7]
The antiemetic action of pyridoxine is believed to be mediated by its active metabolite, pyridoxal 5'-phosphate (PLP), which acts as a cofactor in the synthesis of neurotransmitters like serotonin, dopamine, and GABA. These neurotransmitters are known to modulate the signaling pathways that control nausea and vomiting in the central nervous system. It is plausible that 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol may act as a prodrug to a biologically active form or interact with similar pathways.
A hypothesized mechanism of action is depicted below.
Conclusion
1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol, or Pyridoxine Impurity A, is a compound of considerable importance in the quality control of pharmaceutical-grade pyridoxine. While its primary role has been as an analytical reference standard, preliminary investigations and its structural analogy to Vitamin B6 suggest a potential for independent biological activity. This technical guide has synthesized the available information on its discovery, synthesis, and physicochemical properties. The exploration of its neuroprotective and antiemetic effects is still in its nascent stages and warrants further in-depth research to elucidate its mechanisms of action and therapeutic potential. Future studies should focus on developing detailed and optimized synthetic and isolation protocols, as well as conducting comprehensive in-vitro and in-vivo biological assays to validate the hypothesized signaling pathways and pharmacological effects.
References
- 1. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1006-21-9 | Benchchem [benchchem.com]
- 3. This compound | C8H10ClNO2 | CID 6451169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. US3410862A - Pyridoxine synthesis - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride, a known impurity of Pyridoxine hydrochloride (Vitamin B6). The protocols described herein are essential for the quality control of pharmaceutical formulations containing Pyridoxine, ensuring their safety and efficacy.
Introduction
This compound is recognized as Impurity A of Pyridoxine hydrochloride in the European Pharmacopoeia (EP)[1]. Its presence in pharmaceutical products must be carefully monitored to comply with regulatory standards. The European Pharmacopoeia specifies that this impurity must be controlled at a level of less than 0.05% in pyridoxine hydrochloride formulations[2]. This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the detection and quantification of this impurity.
Analytical Methods Overview
The primary methods for the analysis of this compound are based on chromatographic separation. Reversed-phase HPLC (RP-HPLC) is a widely used technique for the quality control of pyridoxine and its impurities due to its robustness and reliability[3]. For higher sensitivity and specificity, particularly in complex matrices or for trace-level detection, LC-MS/MS is the preferred method[4][5].
Data Presentation
The following table summarizes typical quantitative performance data for the analytical methods described. These values are representative of validated methods for the analysis of pyridoxine and its related substances.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.001 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.003 µg/mL |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 5.0% |
Experimental Workflows
The general workflow for the analysis of this compound in a pharmaceutical sample is depicted below.
General analytical workflow for impurity testing.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
This protocol describes a stability-indicating RP-HPLC method for the quantification of this compound in bulk pyridoxine hydrochloride.
1. Materials and Reagents
-
This compound reference standard
-
Pyridoxine hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[6]
-
Mobile Phase A: 0.015 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid[6]
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 15 70 30 20 70 30 22 95 5 | 30 | 95 | 5 |
-
Column Temperature: 30 °C[3]
-
Detection Wavelength: 281 nm[3]
-
Injection Volume: 20 µL
3. Standard Solution Preparation
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL).
4. Sample Preparation
-
Accurately weigh and dissolve 100 mg of the pyridoxine hydrochloride sample in 10 mL of methanol[3].
-
Further dilute 1 mL of this solution to 10 mL with the mobile phase to obtain a final concentration of 1 mg/mL of pyridoxine hydrochloride.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. System Suitability
-
Inject the working standard solution (e.g., 1 µg/mL) six times.
-
The relative standard deviation (RSD) of the peak area should be not more than 2.0%.
-
The tailing factor for the impurity peak should be not more than 2.0.
-
The theoretical plates for the impurity peak should be not less than 2000.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the impurity against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the percentage of the impurity in the pyridoxine hydrochloride sample.
Protocol 2: LC-MS/MS Method for High-Sensitivity Detection
This protocol provides a highly sensitive and selective method for the detection and quantification of this compound, suitable for trace-level analysis.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 98 2 1 98 2 5 50 50 7 50 50 7.1 98 2 | 10 | 98 | 2 |
-
Flow Rate: 0.3 mL/min[5].
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Analyte: 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol (Precursor ion: m/z 152.07, Product ions to be determined by infusion of the standard).
-
Note: The precursor ion for the hydrochloride salt will be the mass of the free base.
-
-
Source Parameters: Optimized for the specific instrument (e.g., Capillary voltage, source temperature, gas flows).
3. Standard and Sample Preparation
-
Follow the same procedure as for the HPLC-UV method, but use LC-MS grade solvents and water for all dilutions. The concentration range for the calibration curve should be adjusted to the expected lower levels of the impurity (e.g., 0.1, 0.5, 1, 5, 10 ng/mL).
4. Data Analysis
-
Quantify the analyte using the peak area ratio of the analyte to a suitable internal standard if used.
-
Construct a calibration curve and determine the concentration of the impurity in the sample.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the method validation process according to ICH guidelines.
References
Application Note: Quantification of Pyridoxine Impurity A using a Stability-Indicating HPLC Method
Introduction
Pyridoxine, a form of Vitamin B6, is a critical nutrient for various physiological functions. Its purity in pharmaceutical formulations is paramount to ensure safety and efficacy. Pyridoxine Impurity A is a specified impurity in the European Pharmacopoeia (EP) and its quantification is essential for quality control. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Pyridoxine Impurity A in bulk drug substances and finished pharmaceutical products. The method is based on the European Pharmacopoeia monograph for Pyridoxine Hydrochloride.
Principle
The method utilizes reversed-phase HPLC with UV detection to separate Pyridoxine from its related substances, including Impurity A. The chromatographic separation is achieved on a C18 column with a phosphate buffer mobile phase at a controlled pH. Quantification of Impurity A is performed using an external standard method or by area normalization against the principal peak, with appropriate response factors if necessary.
Materials and Reagents
-
Standards: Pyridoxine Hydrochloride EP Reference Standard, Pyridoxine Impurity A EP Reference Standard.
-
Solvents: HPLC grade water, HPLC grade acetonitrile, HPLC grade methanol.
-
Reagents: Potassium dihydrogen phosphate, Phosphoric acid.
-
Sample: Pyridoxine Hydrochloride active pharmaceutical ingredient (API) or crushed tablets.
Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A gradient-capable HPLC system with a UV-Vis detector. |
| Column | Base-deactivated end-capped octadecylsilyl silica gel for chromatography (C18), 5 µm, 250 mm x 4.6 mm. |
| Mobile Phase | Dissolve 2.72 g of potassium dihydrogen phosphate in 900 mL of water, adjust to pH 3.0 with phosphoric acid, and dilute to 1000 mL with water.[1] |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | Ambient. |
| Detector Wavelength | 210 nm.[1] |
| Injection Volume | 20 µL. |
| Run Time | Approximately 2.5 times the retention time of the pyridoxine peak.[1][2] |
Experimental Protocol
Preparation of Solutions
Mobile Phase: Prepare the mobile phase as described in the chromatographic conditions table. Filter and degas the mobile phase before use.
Test Solution: Accurately weigh and dissolve a quantity of Pyridoxine Hydrochloride sample in water to obtain a final concentration of 2.5 mg/mL.[1]
Reference Solution (a) - for quantification: Dilute 1.0 mL of the Test Solution to 100.0 mL with water. Further dilute 1.0 mL of this solution to 10.0 mL with water. This corresponds to a concentration of 0.05% of the test solution concentration.[2]
Reference Solution (b) - for system suitability: Prepare a solution containing a known concentration of Pyridoxine Impurity A EP Reference Standard and Pyridoxine Impurity B EP Reference Standard in water. A suitable concentration is 2.5 mg of each impurity in 10 mL of water, followed by a 2 in 10 dilution.[1]
Reference Solution (c) - Pyridoxine Standard: Prepare a solution of Pyridoxine Hydrochloride EP Reference Standard at a concentration of 2.5 mg/mL in water.
System Suitability
Inject Reference Solution (b) and record the chromatogram. The system is suitable for use if the following criteria are met:
-
Resolution: The resolution between the peaks due to Impurity A and Impurity B is not less than 1.5.[2][3]
-
Relative Retention: The relative retention time of Impurity A is approximately 1.7 with reference to the pyridoxine peak (retention time ≈ 12 min).[1][2]
Chromatographic Procedure
-
Inject the blank (water) to ensure no interfering peaks are present.
-
Inject Reference Solution (c) (Pyridoxine Standard) to determine the retention time of the main peak.
-
Inject Reference Solution (b) to confirm the identity of the Impurity A peak based on its relative retention time.
-
Inject the Test Solution and record the chromatogram.
-
Inject Reference Solution (a) for the quantification of any unspecified impurities.
Data Analysis and Quantification
The amount of Pyridoxine Impurity A in the sample is calculated by comparing the peak area of Impurity A in the chromatogram of the Test Solution with the peak area of the principal peak in the chromatogram of Reference Solution (a) (for area normalization) or with the peak area of a known concentration of Impurity A standard (for external standard calibration).
Calculation (using area normalization):
References
Application Notes and Protocols for the Use of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride as a Reference Standard
Introduction
1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride, also known as Pyridoxine Impurity A, is a critical reference standard for the quality control of Pyridoxine hydrochloride (Vitamin B6) in pharmaceutical formulations.[1][2] Its presence as an impurity can arise during the synthesis or degradation of Pyridoxine, making its monitoring essential to ensure the safety and efficacy of the final drug product.[1] The European Pharmacopoeia, for instance, mandates the control of this specific impurity in Pyridoxine hydrochloride formulations.[1]
These application notes provide detailed protocols for the use of this compound as a reference standard in the quantitative analysis of Pyridoxine impurities by High-Performance Liquid Chromatography (HPLC).
Chemical Information:
-
Chemical Name: this compound[3]
-
Synonyms: Pyridoxine Impurity A HCl, Pyridoxine Cyclic Ether Impurity Hydrochloride Salt[3]
-
CAS Number: 1006-21-9[4]
-
Molecular Formula: C₈H₁₀ClNO₂[4]
-
Molecular Weight: 187.62 g/mol [4]
Applications
The primary application of this reference standard is in the pharmaceutical industry for:
-
Impurity Profiling: Identification and quantification of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol as an impurity in bulk Pyridoxine hydrochloride and its finished dosage forms.[1]
-
Method Validation: Development and validation of analytical methods, such as HPLC, for the separation and quantification of Pyridoxine and its related substances.[2]
-
Quality Control: Routine quality control testing of raw materials and finished products to ensure compliance with regulatory standards.[1][2]
Quantitative Data
The following tables summarize typical quantitative data obtained during the validation of an HPLC method for the analysis of Pyridoxine and its impurities, including this compound.
Table 1: Chromatographic Parameters
| Parameter | Typical Value |
| Column | Reversed-Phase C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 281 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Retention Time of Pyridoxine | ~6.3 minutes |
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Concentration-dependent |
| Limit of Quantification (LOQ) | Concentration-dependent |
Experimental Protocols
Preparation of Standard Solutions
4.1.1 Stock Standard Solution of this compound (Impurity A):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
This yields a stock solution of approximately 100 µg/mL.
4.1.2 Stock Standard Solution of Pyridoxine hydrochloride:
-
Accurately weigh approximately 10 mg of Pyridoxine hydrochloride reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
This yields a stock solution of approximately 100 µg/mL.
4.1.3 Working Standard Solution:
-
Prepare a series of dilutions from the stock standard solutions to construct a calibration curve.
-
Typical concentration ranges for the calibration curve are from 1 µg/mL to 50 µg/mL.
-
Dilute the stock solutions with the mobile phase to achieve the desired concentrations.
Preparation of Sample Solution
-
Accurately weigh and transfer a quantity of the test sample (e.g., ground tablets, bulk powder) equivalent to 10 mg of Pyridoxine hydrochloride into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon filter before injection.
HPLC Method Protocol
-
System Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the column temperature to 30°C.
-
Set the UV detector to a wavelength of 281 nm.
-
Set the flow rate to 1.0 mL/min.
-
-
Injection Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the sample solution.
-
It is recommended to inject a standard solution periodically throughout the run to monitor system suitability.
-
-
Data Analysis:
-
Identify the peaks corresponding to Pyridoxine and 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol based on their retention times from the standard chromatograms.
-
Construct a calibration curve by plotting the peak area of the impurity standard against its concentration.
-
Determine the concentration of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol in the sample solution using the calibration curve.
-
Calculate the percentage of the impurity in the test sample.
-
Visualizations
The following diagrams illustrate the role of this compound in the quality control workflow and a conceptual representation of its formation.
Caption: Quality control workflow for pharmaceutical products.
Caption: Formation pathways of Impurity A.
References
Application Notes and Protocols for Neuroprotective Assay of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride
Introduction
1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride is a heterocyclic compound structurally related to the pyridoxine (Vitamin B6) family.[1][2][3] Given the known roles of Vitamin B6 and its derivatives in the nervous system, this compound presents as a candidate for neuroprotective studies.[1] Research into furo-pyridine derivatives has suggested potential for neuroprotective effects, possibly through mechanisms like antioxidant activity or interaction with specific receptors and enzymes.[1] These application notes provide a comprehensive set of protocols to evaluate the neuroprotective potential of this compound using an in vitro model of oxidative stress-induced neuronal cell death. The protocols are designed for researchers in neuropharmacology and drug development and utilize the widely-accepted SH-SY5Y human neuroblastoma cell line.
Part 1: Overall Experimental Workflow
The evaluation of the neuroprotective effects of the target compound follows a multi-step process. This workflow begins with the preparation of a neuronal cell culture, followed by the induction of a neurotoxic insult to mimic disease conditions. The compound's ability to mitigate this toxicity is then assessed through a series of quantitative assays measuring cell viability, oxidative stress, and apoptosis.
Caption: Figure 1: A streamlined workflow for in vitro neuroprotection assessment.
Part 2: Key Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture
The SH-SY5Y human neuroblastoma cell line is a widely used model in neurobiology research due to its human origin and ability to differentiate into a neuronal phenotype.[4]
-
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well and 24-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well or 24-well plates at 5 x 10⁴ cells/well.[4]
-
Allow the cells to adhere and grow for 24 hours before treatment.
-
Protocol 2: Induction of Oxidative Stress with Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is a common agent used to induce oxidative stress and cell death in neuronal models, mimicking conditions found in neurodegenerative diseases.[5]
-
Materials:
-
Cultured SH-SY5Y cells
-
This compound (stock solution in DMSO or sterile water)
-
Hydrogen Peroxide (H₂O₂)
-
Serum-free DMEM
-
-
Procedure:
-
After 24 hours of cell seeding, replace the culture medium with fresh, serum-free DMEM.
-
Pre-treat the cells by adding varying concentrations of this compound to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.
-
Introduce the neurotoxic agent by adding H₂O₂ to a final concentration (typically 100-500 µM, to be optimized) to all wells except the untreated control group.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[4]
-
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6]
-
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Following the 24-hour incubation with H₂O₂ and the test compound, carefully remove the culture medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[4]
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[7]
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the level of intracellular ROS using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9] Inside the cell, DCFH-DA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent DCF.[9]
-
Materials:
-
Treated cells in a 96-well black-walled, clear-bottom plate
-
DCFH-DA probe
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed and treat cells as described in Protocols 1 and 2.
-
After the treatment period, wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30-45 minutes at 37°C in the dark.[10][11]
-
Wash the cells again with PBS to remove any excess probe.[5]
-
Immediately measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[5][9]
-
Express the results as a percentage of the ROS levels in the H₂O₂-treated control group.
-
Protocol 5: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[12] This assay measures its activity through the cleavage of a specific substrate, such as DEVD-pNA, which releases a chromophore (pNA) that can be quantified spectrophotometrically.[12]
-
Materials:
-
Treated cells
-
Cell Lysis Buffer
-
Reaction Buffer
-
DTT (Dithiothreitol)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Microplate reader
-
-
Procedure:
-
Following treatment, harvest the cells and lyse them using a chilled cell lysis buffer, incubating on ice for 10-15 minutes.[12][13]
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[13]
-
Collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate to ensure equal loading.
-
In a 96-well plate, add 50-200 µg of protein lysate to each well.
-
Add Reaction Buffer (containing DTT) to each well.[12]
-
Initiate the reaction by adding the Caspase-3 substrate (e.g., DEVD-pNA).[14]
-
Measure the absorbance at 405 nm.[12]
-
Compare the absorbance of treated samples to the control to determine the fold increase or decrease in Caspase-3 activity.[12]
-
Part 3: Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Effect on Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Control (Untreated) | - | 100 ± 5.2 |
| H₂O₂ Only | 200 | 48.5 ± 4.1 |
| Compound + H₂O₂ | 1 | 55.2 ± 3.8 |
| Compound + H₂O₂ | 10 | 75.8 ± 4.5 |
| Compound + H₂O₂ | 50 | 89.1 ± 5.0 |
| Compound Only | 50 | 98.7 ± 4.9 |
Table 2: Effect on Intracellular ROS Levels
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) | % ROS Production |
| Control (Untreated) | - | 15,230 ± 1,100 | 25.4 |
| H₂O₂ Only | 200 | 60,050 ± 4,500 | 100 |
| Compound + H₂O₂ | 1 | 51,340 ± 3,900 | 85.5 |
| Compound + H₂O₂ | 10 | 34,880 ± 2,800 | 58.1 |
| Compound + H₂O₂ | 50 | 22,150 ± 2,100 | 36.9 |
Table 3: Effect on Caspase-3 Activity
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD) |
| Control (Untreated) | - | 1.0 ± 0.1 |
| H₂O₂ Only | 200 | 4.2 ± 0.3 |
| Compound + H₂O₂ | 1 | 3.5 ± 0.4 |
| Compound + H₂O₂ | 10 | 2.1 ± 0.2 |
| Compound + H₂O₂ | 50 | 1.4 ± 0.2 |
Part 4: Potential Mechanism of Action - PI3K/Akt Signaling
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[15] Its activation is a key mechanism for neuroprotection against various insults, including oxidative stress.[15][[“]] Many natural and synthetic compounds exert their neuroprotective effects by modulating this pathway.[15][17] Activation of Akt can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins like Bad and Caspase-9, thereby promoting neuronal survival.[18]
Caption: Figure 2: The PI3K/Akt pathway in neuroprotection.
References
- 1. This compound | 1006-21-9 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C8H10ClNO2 | CID 6451169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. 2.7. Intercellular Reactive Oxygen Species (ROS) Detection [bio-protocol.org]
- 11. assaygenie.com [assaygenie.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. mpbio.com [mpbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting cell-based assays to evaluate the biological activity of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride. This compound is structurally related to pyridoxine (Vitamin B6) and is also known as a pyridoxine impurity.[1][2][3][4][5][6] While its precise biological functions are still under investigation, its structural similarity to Vitamin B6 and its use as an intermediate in the synthesis of anti-cancer and anti-inflammatory drugs suggest potential therapeutic applications.[1][7] The proposed mechanisms of action include modulation of enzyme activity, interaction with cellular receptors, and antioxidant effects.[1]
The following protocols are designed to be adaptable for screening and characterizing the compound's effects on cell viability, proliferation, and potential neuroprotective activity.
Cell Viability and Cytotoxicity Assessment using MTT Assay
This assay determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol
-
Cell Seeding:
-
Culture selected cell lines (e.g., SH-SY5Y for neuroprotection studies, or a cancer cell line like MCF-7 for anti-cancer screening) in appropriate media.
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | Value | 100 |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
| Positive Control | Value | Value |
Experimental Workflow
Cell Proliferation Assessment using BrdU Incorporation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
Experimental Protocol
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as in the MTT assay protocol.
-
-
BrdU Labeling:
-
Two to four hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate for 2-4 hours at 37°C.
-
-
Immunodetection:
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
Add the substrate solution and incubate until a color change is visible.
-
Add a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of BrdU incorporation for each concentration relative to the vehicle control.
-
Plot a dose-response curve to visualize the effect on cell proliferation.
-
Data Presentation
| Concentration (µM) | Absorbance (450 nm) | % Proliferation |
| Vehicle Control | Value | 100 |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
Experimental Workflow
Assessment of Neuroprotective Effects against Oxidative Stress
Given the compound's structural relation to Vitamin B6 and potential antioxidant properties, this assay investigates its ability to protect neuronal cells from oxidative stress.[1]
Experimental Protocol
-
Cell Seeding:
-
Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate for 24 hours.
-
-
Pre-treatment with Compound:
-
Treat the cells with various concentrations of this compound for 24 hours.
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by adding a known oxidative agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), to the wells for a specified duration (e.g., 24 hours).
-
Include a control group treated only with the oxidative agent and a group with no treatment.
-
-
Assessment of Cell Viability:
-
After the incubation with the oxidative agent, assess cell viability using the MTT assay as described in Protocol 1.
-
-
Data Analysis:
-
Compare the viability of cells pre-treated with the compound and exposed to the oxidative agent to the viability of cells exposed to the oxidative agent alone.
-
An increase in cell viability in the pre-treated group indicates a neuroprotective effect.
-
Data Presentation
| Treatment Group | Absorbance (570 nm) | % Cell Viability |
| Untreated Control | Value | 100 |
| Oxidative Agent Only | Value | Value |
| Compound (Conc. 1) + Oxidative Agent | Value | Value |
| Compound (Conc. 2) + Oxidative Agent | Value | Value |
| Compound (Conc. 3) + Oxidative Agent | Value | Value |
Signaling Pathway Diagram
These protocols provide a starting point for investigating the cellular activities of this compound. The specific cell lines, compound concentrations, and incubation times may need to be optimized for your particular research questions.
References
- 1. This compound | 1006-21-9 | Benchchem [benchchem.com]
- 2. This compound | C8H10ClNO2 | CID 6451169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride|lookchem [lookchem.com]
- 7. chembk.com [chembk.com]
Application Notes and Protocols for 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride in Neuropharmacology
Disclaimer: The following application notes and protocols are provided for informational purposes for research scientists and drug development professionals. 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride is primarily documented as a reference standard for Pyridoxine Hydrochloride Impurity A and is not a well-established neuropharmacological agent.[1][2] The information presented herein, particularly concerning its direct application in neuropharmacology, is based on general principles of drug discovery and hypothetical scenarios due to the limited specific data available in published literature.
Introduction
This compound, a heterocyclic organic compound, is structurally related to pyridoxine (Vitamin B6).[1][3] While its primary role in the pharmaceutical industry is as an impurity reference standard for quality control of pyridoxine formulations, its structural similarity to neuroactive compounds has led to preliminary interest in its potential neuropharmacological effects.[1][4] Research suggests that compounds with similar structures may possess neuroprotective properties, warranting investigation into their potential roles in mitigating neuronal damage in the context of neurodegenerative diseases.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the preparation of stock solutions and for understanding the compound's potential for oral bioavailability and blood-brain barrier penetration.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClNO₂ | [5] |
| Molecular Weight | 187.62 g/mol | [5] |
| CAS Number | 1006-21-9 | [3] |
| Melting Point | 239-240 °C (decomposition) | [3] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [3] |
| Appearance | White solid | [5] |
Hypothesized Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound in a neuropharmacological context has not been elucidated. However, based on its structural similarity to pyridoxine and other neuroactive bicyclic compounds, several hypotheses can be proposed for investigation:
-
Modulation of Neurotransmitter Systems: Its pyridine ring is a common motif in neuroactive molecules. It may interact with receptors or enzymes involved in neurotransmitter pathways, such as the GABAergic or glutamatergic systems.
-
Neuroprotection via Antioxidant Activity: The phenolic hydroxyl group on the pyridine ring suggests potential antioxidant properties, which could protect neurons from oxidative stress, a key pathological feature of many neurodegenerative diseases.
-
Interaction with Kinase Pathways: Some furopyridine derivatives have been shown to interact with protein kinases. This compound could potentially modulate signaling pathways involved in neuronal survival and apoptosis, such as the PI3K/Akt or MAPK pathways.
Below is a hypothetical signaling pathway that could be investigated for the neuroprotective effects of this compound.
Caption: Hypothesized neuroprotective mechanism of this compound.
Experimental Protocols (Hypothetical)
Due to the absence of specific published studies, the following are generalized, hypothetical protocols for the initial screening of this compound for neuroprotective activity.
In Vitro Neuroprotection Assay against Oxidative Stress
Objective: To determine if the compound can protect cultured neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium and supplements
-
This compound
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the oxidative stressor
-
MTT or LDH assay kit for cell viability assessment
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Protocol:
-
Cell Plating: Plate neuronal cells in a 96-well plate at a suitable density and allow them to adhere and differentiate for 24-48 hours.
-
Compound Pre-treatment: Prepare a stock solution of the compound in DMSO and dilute it to various final concentrations (e.g., 0.1, 1, 10, 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the compound and incubate for 2-4 hours. Include a vehicle control (medium with DMSO).
-
Induction of Oxidative Stress: Add the oxidative stressor (e.g., H₂O₂) to the wells at a pre-determined toxic concentration.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment: Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the EC₅₀ of the neuroprotective effect.
In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease (Hypothetical)
Objective: To assess the in vivo efficacy of the compound in protecting dopaminergic neurons in an MPTP-induced mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Saline solution
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
Protocol:
-
Animal Acclimatization and Grouping: Acclimatize mice for one week and divide them into groups: Vehicle control, MPTP + Vehicle, MPTP + Compound (different doses).
-
Compound Administration: Administer the compound (e.g., via intraperitoneal injection or oral gavage) for a pre-determined period before and/or after MPTP administration.
-
MPTP Intoxication: Induce neurodegeneration by administering MPTP according to an established protocol.
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination) at specified time points after MPTP administration.
-
Tissue Collection and Processing: At the end of the study, euthanize the animals and perfuse them with saline followed by paraformaldehyde. Collect the brains and process them for immunohistochemistry.
-
Immunohistochemical Analysis: Stain brain sections for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Quantification: Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.
-
Statistical Analysis: Analyze the behavioral and immunohistochemical data using appropriate statistical methods (e.g., ANOVA).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening and validating a novel compound for neuroprotective properties.
Caption: General workflow for neuroprotective drug discovery.
Summary and Future Directions
This compound is a compound with a chemical structure that suggests potential, yet unproven, neuropharmacological activity. The primary challenge for researchers is the current lack of empirical data. Future research should focus on systematic in vitro and in vivo studies, following a workflow similar to the one outlined above, to validate any hypothesized neuroprotective effects. Initial studies should prioritize establishing a safety profile and then proceed to screen for efficacy in various models of neuronal injury. Should these initial studies yield positive results, further investigation into its specific molecular targets and signaling pathways would be warranted to establish its mechanism of action.
References
Application Notes and Protocols for the Synthesis of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride
For Research Purposes Only
Introduction
1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride (CAS No: 1006-21-9) is a heterocyclic compound structurally related to pyridoxine (Vitamin B6).[1] It is recognized as a significant impurity (Impurity A) in pharmaceutical preparations of pyridoxine hydrochloride and serves as a crucial reference standard in quality control.[1] Beyond its role as an impurity, this compound is a subject of research interest for its potential neuroprotective and antiemetic properties, stemming from its analogy to Vitamin B6.[1] These notes provide detailed protocols for the chemical synthesis, purification, and characterization of this compound for use in research and development.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₁₀ClNO₂ |
| Molecular Weight | 187.62 g/mol [1][2] |
| Appearance | White solid[3] |
| Melting Point | 239-240 °C (decomposition)[4] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water[4] |
Synthesis Protocols
This section details three common methods for the synthesis of this compound. Researchers should select the most appropriate method based on available equipment, scale, and desired purity.
Protocol 1: Catalytic Oxidation of Pyridoxine Hydrochloride
This method offers high yield and purity under mild conditions.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyridoxine hydrochloride in water.
-
Addition of Catalysts and Reagents: To the solution, add 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) as the catalyst, copper(II) bromide (CuBr₂) as a co-catalyst, and pyridine as a base.[1]
-
Oxidation: Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide dropwise, maintaining the temperature between 30-35°C.[1]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
-
Quenching: Upon completion, quench the reaction by adding p-ethoxyaniline. This will form a Schiff base intermediate.[1]
-
Hydrolysis and Precipitation: Hydrolyze the Schiff base by adjusting the pH to acidic conditions with hydrochloric acid. The product, this compound, will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Further purify the crude product by recrystallization (see Protocol 4).
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Pyridoxine hydrochloride | [1] |
| Key Reagents | TEMPO, CuBr₂, Pyridine, H₂O₂ | [1] |
| Reaction Time | 1-2 hours | [1] |
| Temperature | 30-35°C | [1] |
| Conversion Rate | ~99% | [1] |
| Isolated Yield | ~88% | [1] |
| Purity | >99% | [1] |
Protocol 2: High-Pressure Autoclave Synthesis
This method is suitable for larger-scale synthesis.[1]
Experimental Protocol:
-
Reaction Mixture: In a high-pressure autoclave, combine pyridoxine hydrochloride with an ethanol/water mixture.[1]
-
Acidification: Add 2-4 M hydrochloric acid to the mixture.[1]
-
Reaction Conditions: Seal the autoclave and heat to 150°C. The reaction proceeds under autogenous pressure for 10-12 hours.[1]
-
Cooling and Precipitation: After the reaction is complete, allow the autoclave to cool to room temperature. The product will precipitate from the solution.[1]
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure hydrochloride salt (see Protocol 4).[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Pyridoxine hydrochloride | [1] |
| Solvent | Ethanol/water mixture | [1] |
| Acid | 2-4 M Hydrochloric acid | [1] |
| Reaction Time | 10-12 hours | [1] |
| Temperature | 150°C | [1] |
| Yield | 60-70% | [1] |
Protocol 3: Phenol-Mediated Acid Catalysis
This protocol utilizes pyridoxal as the starting material.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve pyridoxal and a polyfunctional phenol (e.g., resorcinol) in ethanol.[1]
-
Acid Catalyst: Add 2-4 M hydrochloric acid to the solution.[1]
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) for 6-8 hours.[1]
-
Precipitation: Upon cooling, the hydrochloride salt of the product will precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If necessary, recrystallize the product from an appropriate solvent system (see Protocol 4).
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Pyridoxal | [1] |
| Nucleophile | Polyfunctional phenol (e.g., resorcinol) | [1] |
| Solvent | Ethanol | [1] |
| Reaction Time | 6-8 hours | [1] |
| Temperature | Reflux (~78°C) | [1] |
| Yield | 45-55% | [1] |
Purification Protocol
Protocol 4: Recrystallization
Recrystallization is a standard procedure to purify the crude product obtained from the synthesis.
Experimental Protocol:
-
Solvent Selection: A mixture of ethanol and water (e.g., 3:1 v/v) is a suitable solvent system.[1]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent mixture.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath (0-5°C).[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Analytical Characterization Protocols
Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of the synthesized compound.
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
Expected Chemical Shifts:
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Methyl (CH₃) | ~2.4 | ~18.0 |
| Methylene (CH₂-O) | ~4.9 | ~70.0 |
| Methylene (CH₂-N) | ~4.5 | ~45.0 |
| Aromatic CH | ~7.8 | ~125.0 |
| Aromatic C-CH₃ | - | ~148.0 |
| Aromatic C-O | - | ~155.0 |
| Aromatic C-CH₂ | - | ~130.0 |
| Aromatic C-CH | - | ~140.0 |
Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.
Protocol 6: Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
Data Acquisition:
-
Analyze the sample using Electrospray Ionization (ESI) in positive ion mode.
Expected Result:
-
The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 152.07, representing the free base C₈H₉NO₂.
Diagrams
Synthesis Workflow
Caption: General workflow for the synthesis and purification of the target compound.
Biological Context: Pyridoxine Metabolism and Potential Antiemetic Action
Caption: The metabolic conversion of pyridoxine to the active PLP and its proposed antiemetic action.
References
Application Notes and Protocols for Studying the Antiemetic Effects of Pyridoxine Impurity A
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive experimental framework for investigating the potential antiemetic properties of Pyridoxine Impurity A. Pyridoxine (Vitamin B6) is clinically used to alleviate nausea and vomiting, particularly during pregnancy.[1] Its mechanism is thought to involve the synthesis of neurotransmitters like serotonin and GABA, and potentially the modulation of steroid hormone receptors.[2][3] Pyridoxine Impurity A, identified as 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol[4][5][6][7], is a substance that requires thorough investigation to understand its pharmacological profile, including any potential antiemetic activity.
This document outlines detailed protocols for in vivo efficacy studies using established animal models of emesis, as well as in vitro assays to assess the safety profile of the compound. The provided methodologies are intended to guide researchers in generating robust and reproducible data to evaluate the therapeutic potential of Pyridoxine Impurity A.
Hypothesized Mechanism of Action
The antiemetic effect of pyridoxine is not fully elucidated but is believed to stem from its role as a coenzyme in various metabolic pathways.[1] The active form, pyridoxal 5'-phosphate (PLP), is crucial for the synthesis of several neurotransmitters that regulate nausea and vomiting.[2][8] Furthermore, pyridoxine may influence the action of steroid hormones that have been implicated in emesis.[2][3]
Based on the mechanism of the parent compound, the potential antiemetic action of Pyridoxine Impurity A could be explored through its interaction with key signaling pathways involved in the emetic reflex, such as the 5-hydroxytryptamine type 3 (5-HT3) and neurokinin-1 (NK1) receptor pathways.
Signaling Pathways in Emesis
The following diagrams illustrate the key signaling pathways implicated in nausea and vomiting. Understanding these pathways is crucial for designing mechanistic studies and interpreting experimental outcomes.
In Vivo Antiemetic Efficacy Studies
The following protocols describe two standard animal models for assessing the antiemetic potential of Pyridoxine Impurity A. The ferret is a well-established model for chemotherapy-induced emesis[9][10][11], while the musk shrew is a suitable model for motion-induced emesis.[12][13][14]
Experimental Workflow
The general workflow for in vivo antiemetic studies is depicted below.
Protocol 1: Cisplatin-Induced Emesis in Ferrets
This model is highly relevant for screening compounds for activity against chemotherapy-induced nausea and vomiting.
Materials:
-
Male ferrets (1-2 kg)
-
Pyridoxine Impurity A
-
Cisplatin
-
Vehicle (e.g., sterile saline)
-
Positive control (e.g., Ondansetron)
-
Observation cages with video recording capabilities
Procedure:
-
Acclimatization: Acclimatize ferrets to the laboratory conditions for at least 7 days prior to the experiment.
-
Grouping: Randomly assign animals to treatment groups (Vehicle, Pyridoxine Impurity A at various doses, Positive Control).
-
Dosing:
-
Administer Pyridoxine Impurity A or vehicle via the desired route (e.g., intraperitoneally, orally) 30 minutes before cisplatin administration.
-
Administer the positive control according to established protocols.
-
-
Emesis Induction: Administer cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis.
-
Observation: Observe the animals continuously for a defined period (e.g., 4-6 hours for acute emesis) and record the number of retches and vomits. Video recording is recommended for accurate quantification.
-
Data Analysis: Analyze the data by comparing the number of emetic episodes in the treatment groups to the vehicle control group.
Protocol 2: Motion-Induced Emesis in Musk Shrews
This model is useful for evaluating compounds for their potential to treat motion sickness.
Materials:
-
Male or female musk shrews (Suncus murinus)
-
Pyridoxine Impurity A
-
Vehicle (e.g., sterile saline)
-
Positive control (e.g., Scopolamine)
-
Reciprocating shaker
-
Observation chambers
Procedure:
-
Acclimatization: Acclimatize musk shrews to the laboratory conditions for at least 3 days.
-
Grouping: Randomly assign animals to treatment groups.
-
Dosing: Administer Pyridoxine Impurity A, vehicle, or positive control 30 minutes prior to motion exposure.
-
Emesis Induction: Place individual animals in observation chambers on a reciprocating shaker and subject them to horizontal motion (e.g., 1 Hz, 4 cm displacement) for a fixed duration (e.g., 10 minutes).[12][14][15]
-
Observation: Observe the animals during and immediately after the motion stimulus for a defined period (e.g., 30 minutes) and record the number of emetic episodes (retching and vomiting).
-
Data Analysis: Compare the frequency of emesis in the different treatment groups.
Data Presentation
Summarize the quantitative data from the in vivo studies in the following tables:
Table 1: Effect of Pyridoxine Impurity A on Cisplatin-Induced Emesis in Ferrets
| Treatment Group | Dose (mg/kg) | N | Mean Number of Retches (± SEM) | Mean Number of Vomits (± SEM) | % Inhibition of Emesis |
| Vehicle | - | ||||
| Pyridoxine Impurity A | |||||
| Pyridoxine Impurity A | |||||
| Pyridoxine Impurity A | |||||
| Positive Control |
Table 2: Effect of Pyridoxine Impurity A on Motion-Induced Emesis in Musk Shrews
| Treatment Group | Dose (mg/kg) | N | Number of Animals Exhibiting Emesis | Mean Number of Emetic Episodes (± SEM) | % Protection from Emesis |
| Vehicle | - | ||||
| Pyridoxine Impurity A | |||||
| Pyridoxine Impurity A | |||||
| Pyridoxine Impurity A | |||||
| Positive Control |
In Vitro Safety Assessment
Prior to extensive in vivo testing, it is crucial to evaluate the cytotoxic and genotoxic potential of Pyridoxine Impurity A.
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16]
Materials:
-
Selected cell line (e.g., HEK293, HepG2)
-
Pyridoxine Impurity A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Pyridoxine Impurity A for a specified duration (e.g., 24, 48 hours). Include untreated and vehicle-treated cells as controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[17][18][19]
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)
-
Pyridoxine Impurity A
-
S9 metabolic activation system
-
Positive and negative controls
Procedure:
-
Preparation: Prepare different concentrations of Pyridoxine Impurity A.
-
Exposure: Expose the bacterial strains to the test compound in the presence and absence of the S9 metabolic activation system.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Protocol 5: In Vitro Micronucleus Assay for Genotoxicity
This assay detects chromosomal damage by identifying the formation of micronuclei in cultured cells.[20][21][22][23]
Materials:
-
Mammalian cell line (e.g., CHO, V79, L5178Y)
-
Pyridoxine Impurity A
-
Cytochalasin B (to block cytokinesis)
-
Fixatives and stains (e.g., Giemsa)
-
Microscope
Procedure:
-
Cell Culture and Treatment: Culture the cells and treat them with various concentrations of Pyridoxine Impurity A in the presence and absence of S9 metabolic activation.
-
Cytokinesis Block: Add cytochalasin B to the culture to allow for nuclear division without cell division, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them to visualize the nuclei and micronuclei.
-
Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells suggests genotoxic activity.
Data Presentation for In Vitro Safety
Table 3: In Vitro Cytotoxicity of Pyridoxine Impurity A (MTT Assay)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| 24 | ||
| 48 | ||
| 24 | ||
| 48 |
Table 4: Summary of Genotoxicity Assays for Pyridoxine Impurity A
| Assay | Test System | Metabolic Activation (S9) | Concentration Range Tested | Result (Positive/Negative/Equivocal) |
| Ames Test | S. typhimurium strains | With & Without | ||
| In Vitro Micronucleus Assay | Mammalian cell line | With & Without |
Conclusion
The experimental designs and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of the antiemetic effects and safety of Pyridoxine Impurity A. By employing validated in vivo models and standard in vitro safety assays, researchers can generate the necessary data to make informed decisions regarding the further development of this compound as a potential therapeutic agent. The structured data presentation and visualization of key signaling pathways aim to facilitate clear communication of findings within the scientific and drug development community.
References
- 1. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. jcdr.net [jcdr.net]
- 4. Pyridoxine EP Impurity A (HCl salt) | 1006-21-9 | SynZeal [synzeal.com]
- 5. Pyridoxine impurity A EP Reference Standard CAS 5196-20-3 Sigma Aldrich [sigmaaldrich.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. researchgate.net [researchgate.net]
- 9. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 12. Musk shrews selectively bred for motion sickness display increased anesthesia-induced vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suncus murinus as a new experimental model for motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Food restriction, refeeding, and gastric fill fail to affect emesis in musk shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel dynamic measures of emetic behavior in musk shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. criver.com [criver.com]
- 18. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medicilon.com [medicilon.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic and Spectrometric Characterization of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed NMR and mass spectrometry data, along with comprehensive experimental protocols, for the characterization of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride. This compound is a known impurity of Pyridoxine (Vitamin B6), referred to as Pyridoxine Impurity A, and its accurate identification and quantification are crucial for the quality control of pharmaceutical formulations.[1] The following sections present representative spectroscopic and spectrometric data and the methodologies for their acquisition, intended to serve as a guide for researchers in pharmaceutical analysis and drug development.
Introduction
This compound (CAS No: 1006-21-9) is a key reference standard for monitoring the purity of Pyridoxine hydrochloride, a widely used form of Vitamin B6.[1] Its molecular formula is C₈H₁₀ClNO₂ with a molecular weight of 187.62 g/mol .[2] The structural elucidation and quantification of such impurities are critical regulatory requirements to ensure the safety and efficacy of pharmaceutical products. This application note outlines the standard analytical techniques for the comprehensive characterization of this impurity.
Spectroscopic and Spectrometric Data
While specific, publicly available spectra for this compound are limited, the following tables present hypothetical yet structurally consistent data for this compound, based on its known structure and general principles of NMR and mass spectrometry for analogous heterocyclic compounds. This data is intended for illustrative and guidance purposes.
¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.15 | s | 1H | Pyridine-H |
| 5.10 | s | 2H | -CH₂-O- |
| 4.95 | s | 2H | -CH₂-N- |
| 2.50 | s | 3H | -CH₃ |
| 11.50 | br s | 1H | -OH |
| 9.50 | br s | 1H | N-H (from HCl) |
¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | C-OH |
| 148.5 | C-N (quat) |
| 140.0 | C-CH₃ |
| 125.0 | C-H (Pyridine) |
| 120.0 | C-CH₂-O |
| 118.0 | C-CH₂-N |
| 70.0 | -CH₂-O- |
| 50.0 | -CH₂-N- |
| 18.0 | -CH₃ |
Mass Spectrometry Data (ESI+)
| m/z | Relative Intensity (%) | Assignment |
| 152.07 | 100 | [M+H]⁺ (of free base) |
| 134.06 | 45 | [M+H - H₂O]⁺ |
| 122.06 | 30 | [M+H - CH₂O]⁺ |
Experimental Protocols
The following protocols describe the methodologies for obtaining the NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the compound.
Materials:
-
This compound reference standard
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes and other standard laboratory glassware
Instrumentation:
-
500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the hydrochloride salt for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
For ¹H NMR:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
-
For ¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
A higher number of scans will be necessary due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound reference standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid
-
Vials for autosampler
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF or triple quadrupole)
Procedure:
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50 v/v) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to approximately 10 µg/mL.
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
-
LC-MS Analysis:
-
Equilibrate the LC system with the initial mobile phase composition.
-
Set the column oven temperature (e.g., 40 °C).
-
Inject a suitable volume of the sample (e.g., 5 µL).
-
Perform a chromatographic separation using a suitable gradient (e.g., starting with 5% B, increasing to 95% B over several minutes).
-
Mass Spectrometer Settings (Positive ESI mode):
-
Set the capillary voltage (e.g., 3.5 kV).
-
Set the source and desolvation temperatures as per instrument recommendations.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 50-300 Da) to determine the molecular ion.
-
If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor and applying a collision energy to obtain fragment ions for further structural confirmation.
-
-
-
Data Analysis:
-
Process the obtained chromatograms and mass spectra using the instrument's software.
-
Identify the peak corresponding to the compound of interest.
-
Determine the m/z of the molecular ion and compare it with the theoretical mass.
-
Analyze the fragmentation pattern from the MS/MS spectrum to further confirm the structure.
-
Visualizations
The following diagram illustrates a typical workflow for the structural elucidation of a pharmaceutical impurity such as this compound.
Caption: Workflow for Impurity Structural Elucidation.
References
Application Notes and Protocols for Stability Testing of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride (CAS: 1006-21-9) is a heterocyclic compound structurally related to pyridoxine (Vitamin B6). It is recognized as a significant impurity (Pyridoxine Impurity A) in pharmaceutical formulations of pyridoxine hydrochloride. Understanding the stability of this compound in solution is critical for the development of stable pharmaceutical products, ensuring their safety, efficacy, and shelf-life.
These application notes provide a comprehensive protocol for conducting forced degradation studies on solutions of this compound. The protocols are designed to intentionally degrade the molecule under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The goal is to identify potential degradation products and establish a stability-indicating analytical method.
Materials and Equipment
2.1 Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium phosphate monobasic (KH₂PO₄), analytical grade
-
Orthophosphoric acid (H₃PO₄), analytical grade
-
Deionized water, HPLC grade
2.2 Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector
-
Analytical balance
-
pH meter
-
Water bath or oven for thermal stress studies
-
Photostability chamber compliant with ICH Q1B guidelines
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Protocols
3.1 Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., a mixture of methanol and water).
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent to obtain a working solution with a concentration of 100 µg/mL.
3.2 Forced Degradation (Stress) Studies
Forced degradation studies are essential for understanding the chemical stability of a drug substance.[1] These studies involve exposing the drug to conditions more severe than accelerated stability testing to generate degradation products.[1][2] A degradation of 5-20% is generally considered optimal for these studies.[2][3]
3.2.1 Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals.[3]
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of deionized water.
-
Keep the solution at 60°C for 48 hours.
-
After incubation, cool the solution to room temperature.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
3.2.2 Oxidative Degradation
Oxidative degradation is another critical pathway to investigate.[4]
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.
-
After incubation, dilute the sample to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
3.2.3 Thermal Degradation
Thermal stability is assessed to understand the effect of temperature on the drug substance.[5]
-
Place the solid reference standard of this compound in an oven at 80°C for 48 hours.
-
Prepare a 100 µg/mL solution of the heat-treated sample in the mobile phase for HPLC analysis.
-
For solution state stability, keep the stock solution at 60°C for 48 hours, then dilute to 100 µg/mL for analysis.
3.2.4 Photolytic Degradation
Photostability testing is crucial to determine if the drug substance is sensitive to light.[1][6]
-
Expose the solid reference standard and the stock solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After exposure, prepare a 100 µg/mL solution of the solid sample and dilute the exposed stock solution to the same concentration for HPLC analysis.
3.3 Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Table 1: Suggested HPLC Parameters
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 20 mM Potassium Phosphate buffer (pH 3.0) B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (e.g., 280 nm) |
| Injection Volume | 20 µL |
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.
Table 2: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ||
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | ||
| Neutral Hydrolysis | Deionized Water | 48 hours | 60°C | ||
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ||
| Thermal (Solid) | Dry Heat | 48 hours | 80°C | ||
| Thermal (Solution) | Dry Heat | 48 hours | 60°C | ||
| Photolytic (Solid) | ICH Q1B | - | - | ||
| **Photolytic (Solution) | ICH Q1B | - | - |
Note: The "% Degradation" and "Number of Degradants" columns are to be filled in with the experimental data obtained from the HPLC analysis.
Visualizations
Diagram 1: General Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation of this compound.
Diagram 2: Decision Pathway for Stability-Indicating Method Development
Caption: Decision tree for developing a stability-indicating HPLC method.
Conclusion
The protocols outlined in these application notes provide a systematic approach to evaluating the stability of this compound solutions. By subjecting the compound to a range of stress conditions and developing a robust stability-indicating HPLC method, researchers can gain a thorough understanding of its degradation pathways. This information is invaluable for formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of pharmaceutical products containing this molecule.
References
- 1. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. atlas-mts.com [atlas-mts.com]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Pyridoxine and Impurity A
Welcome to the technical support center for the HPLC analysis of Pyridoxine and its related substances. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the separation of Pyridoxine and Impurity A.
Frequently Asked Questions (FAQs)
Q1: What is Pyridoxine Impurity A?
A1: Pyridoxine Impurity A is a known related substance of Pyridoxine Hydrochloride. Its chemical details are as follows:
| Parameter | Information |
| Chemical Name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- |
| Molecular Formula | C₈H₉NO₂[1] |
| Molecular Weight | 151.16 g/mol [1] |
| CAS Number | 5196-20-3 (Freebase)[1] |
Understanding the structure of both Pyridoxine and Impurity A is crucial for developing a selective HPLC method.
Q2: What are the typical starting conditions for HPLC separation of Pyridoxine and its impurities?
A2: A common starting point for the separation of Pyridoxine and its impurities is reversed-phase HPLC (RP-HPLC). Based on published methods, a robust initial method would utilize a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile.[2][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your HPLC analysis.
Problem 1: Poor resolution between Pyridoxine and Impurity A.
-
Q: My peaks for Pyridoxine and Impurity A are not well separated. What should I do?
-
A: Poor resolution is a common issue. Here are several steps you can take to improve the separation:
-
Optimize the Mobile Phase Composition: Adjust the ratio of your aqueous buffer to the organic modifier. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Change the pH of the Mobile Phase: The ionization state of both Pyridoxine and Impurity A can be manipulated by altering the pH of the mobile phase. A pH around 3 is often a good starting point, using a buffer such as potassium dihydrogen phosphate.[2][3]
-
Consider a Different Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order and separation of your compounds.
-
Employ a Gradient Elution: If an isocratic method is not providing sufficient resolution, a gradient method can be developed. Start with a low percentage of organic modifier and gradually increase it over the course of the run.
-
Evaluate Your Column: Ensure you are using a high-efficiency column. If the column is old or has been used extensively, it may lose its resolving power.
-
-
Problem 2: Tailing or asymmetric peak shapes.
-
Q: The peak for Pyridoxine or Impurity A is tailing. How can I improve the peak shape?
-
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. Consider the following solutions:
-
Adjust Mobile Phase pH: Tailing of basic compounds like Pyridoxine can occur due to interactions with acidic silanol groups on the silica-based column packing. Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of these silanols and reduce tailing.
-
Use a Modified Column: Employ an end-capped C18 column or a column with a polar-embedded phase. These columns are designed to shield the residual silanol groups, minimizing secondary interactions.
-
Lower the Analyte Concentration: Column overload can lead to peak asymmetry. Try injecting a more dilute sample to see if the peak shape improves.[4]
-
Check for Column Contamination: Contaminants from previous injections can accumulate at the head of the column and cause peak tailing. Flushing the column with a strong solvent may help.
-
-
Problem 3: Inconsistent retention times.
-
Q: The retention times for my analytes are shifting between injections. What could be the cause?
-
A: Retention time variability can be frustrating. Here’s a systematic approach to troubleshoot this issue:
-
Ensure Proper System Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the mobile phase. This is especially important when using gradient elution.
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect retention times.
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run. Premixing the mobile phase components can sometimes provide more consistent results than online mixing.[4]
-
Control the Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can lead to shifts in retention.[5]
-
-
Experimental Protocols
Protocol 1: RP-HPLC Method for Pyridoxine and Impurity A
This protocol provides a starting point for method development.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[2][3] |
| Mobile Phase A | 0.015 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid[3] |
| Mobile Phase B | Methanol[3] |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A: Mobile Phase B (70:30 v/v)[2][3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm[2][3] |
| Injection Volume | 20 µL |
| Sample Diluent | Mobile Phase |
Visualizations
Below are diagrams illustrating key workflows for optimizing your HPLC separation.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
Preventing degradation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound, also known as Pyridoxine Impurity A, is a chemical compound structurally related to Vitamin B6 (Pyridoxine).[1][2][3] Its stability in solution is a significant concern because it is known to be unstable in aqueous solutions, which can impact the accuracy of experimental results, the quality of pharmaceutical formulations, and the integrity of reference standards.[4]
Q2: What are the primary factors that cause the degradation of this compound in solution?
A2: The primary factors contributing to the degradation of this compound and structurally similar compounds are pH, light exposure, and temperature.[5][6][7] It is particularly unstable in alkaline and light-sensitive conditions.[5][6][7]
Q3: What is the likely degradation pathway for this compound?
A3: The most probable degradation pathway is the hydrolysis of the furan ring.[4] This is a common degradation route for furo[3,4-c]pyridine derivatives, especially under acidic or alkaline conditions. Oxidation of the molecule is another potential degradation reaction.[1]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions should be stored under an inert atmosphere, protected from light, and kept at room temperature or refrigerated.[5] The use of amber vials or containers wrapped in aluminum foil is highly recommended to prevent photodegradation. For long-term storage, freezing the solution at -20°C or below may be considered, though freeze-thaw cycles should be minimized.
Q5: Which solvents and buffers are recommended for preparing solutions of this compound?
A5: While the compound is slightly soluble in water, DMSO, and methanol, preparing solutions in a buffered acidic to neutral pH environment is crucial for stability.[5] Buffers such as citrate or acetate, which maintain a pH range of 3.6 to 6.5, are suitable choices.[8][9] Phosphate buffers can also be used to maintain a pH close to neutral.[8][9] It is advisable to avoid alkaline buffers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of compound concentration in solution | Alkaline pH: The solution pH may be too high, leading to rapid hydrolysis. | Measure the pH of the solution. Adjust to a slightly acidic or neutral pH (4-7) using a suitable buffer (e.g., citrate, acetate). |
| Light Exposure: The solution may be exposed to ambient or UV light, causing photodegradation. | Store the solution in an amber vial or wrap the container in aluminum foil. Minimize exposure to light during handling. | |
| High Temperature: Elevated storage temperatures can accelerate degradation. | Store the solution at the recommended temperature (room temperature or refrigerated). Avoid leaving the solution at elevated temperatures for extended periods. | |
| Reactive Solvent: The chosen solvent may be reacting with the compound. | Use high-purity (HPLC grade) solvents. If using aqueous solutions, prepare them fresh and use a recommended buffer. | |
| Appearance of new peaks in HPLC analysis | Degradation Products: The new peaks are likely due to the formation of degradation products. | Follow the recommendations for preventing degradation (control pH, light, and temperature). Perform a forced degradation study to identify potential degradation products. |
| Contamination: The new peaks could be from a contaminated solvent, glassware, or a contaminated reference standard. | Use fresh, high-purity solvents. Ensure all glassware is thoroughly cleaned. Verify the purity of the reference standard. | |
| Inconsistent experimental results | Solution Instability: The concentration of the compound may be changing over the course of the experiment. | Prepare fresh solutions for each experiment. If a stock solution is used, re-analyze its concentration before each use. Follow strict storage and handling procedures. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Solution
This protocol describes the preparation of a buffered solution of this compound to minimize degradation.
Materials:
-
This compound
-
Citrate buffer (pH 5.0, 0.05 M) or Acetate buffer (pH 5.0, 0.05 M)
-
High-purity water (HPLC grade)
-
Amber volumetric flasks and vials
-
Analytical balance
-
pH meter
Procedure:
-
Prepare the desired buffer solution (e.g., 0.05 M citrate buffer, pH 5.0).
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in a small amount of the prepared buffer in an amber volumetric flask.
-
Once dissolved, bring the solution to the final volume with the buffer.
-
Mix the solution thoroughly.
-
Verify the final pH of the solution.
-
Store the solution in a tightly sealed amber vial at the recommended temperature (4°C for short-term, -20°C for long-term).
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a stability-indicating HPLC method to monitor the degradation of this compound. This method is adapted from established methods for pyridoxine and its impurities.[4][5]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.015 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acidB: MethanolGradient: 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard and sample solutions in the recommended stabilized buffer (see Protocol 1).
-
Inject the standard solution to determine the retention time and peak area of the intact compound.
-
Inject the sample solutions to monitor for any decrease in the main peak area and the appearance of new peaks, which would indicate degradation.
Visualizations
Caption: Likely degradation pathways for 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol.
Caption: Workflow for assessing the stability of the compound in solution.
Caption: Troubleshooting logic for addressing compound degradation.
References
- 1. This compound | 1006-21-9 | Benchchem [benchchem.com]
- 2. This compound | C8H10ClNO2 | CID 6451169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 4. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchps.com [jchps.com]
- 6. 9vom.in [9vom.in]
- 7. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
Troubleshooting inconsistent results in 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride (also known as Pyridoxine Hydrochloride Impurity A). Due to its inherent instability in aqueous solutions and slight solubility, inconsistent assay results can be a common challenge. This resource aims to address specific issues you might encounter during your experiments and provide guidance to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a heterocyclic compound primarily used as a reference standard in the quality control of pyridoxine (Vitamin B6) formulations. It is characterized by its fused furopyridine ring structure. Key properties to consider during experimental work include:
-
Solubility: Slightly soluble in water, methanol, and DMSO.
-
Stability: Unstable in aqueous solutions, which is a critical factor in assay variability.
Q2: What are the main causes of inconsistent results in assays with this compound?
A2: The most common sources of inconsistent results stem from the compound's inherent instability and low solubility. Specific issues can include degradation of the compound in aqueous assay buffers, precipitation of the compound upon dilution of stock solutions, and interactions with assay components. Careful handling, proper solution preparation, and optimized assay conditions are crucial.
Q3: What are the best practices for preparing stock solutions of this compound?
A3: To minimize solubility and stability issues, follow these best practices:
-
Prepare stock solutions in a suitable organic solvent like DMSO at a high concentration.
-
For aqueous-based assays, perform serial dilutions to minimize the risk of precipitation. A gradual change in solvent polarity is less likely to cause the compound to crash out.
-
Prepare fresh working solutions for each experiment and avoid long-term storage of aqueous dilutions.
-
Visually inspect solutions for any signs of precipitation before use.
Q4: How should I store this compound?
A4: The solid compound should be stored at room temperature under an inert atmosphere. Aqueous solutions are unstable and should be used immediately after preparation.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter in different types of assays.
High-Performance Liquid Chromatography (HPLC) Assays
Inconsistent results in HPLC analyses are often related to sample preparation, chromatographic conditions, or the stability of the reference standard.
Issue 1: Variable Peak Areas or Retention Times
-
Potential Cause: Degradation of the compound in the sample solution.
-
Recommended Solution: Prepare samples immediately before injection. If using an autosampler, ensure the sample compartment is cooled to minimize degradation.
-
-
Potential Cause: Inconsistent sample preparation.
-
Recommended Solution: Ensure accurate and consistent weighing and dilution of the reference standard. Use calibrated pipettes and volumetric flasks.
-
-
Potential Cause: Fluctuations in mobile phase composition or column temperature.
-
Recommended Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a column oven to maintain a constant temperature.
-
Issue 2: Peak Tailing or Broadening
-
Potential Cause: Secondary interactions between the analyte and the stationary phase.
-
Recommended Solution: Adjust the pH of the mobile phase. For basic compounds like this, a lower pH (e.g., around 3) can help to protonate silanol groups on the column and reduce tailing.
-
-
Potential Cause: Column overload.
-
Recommended Solution: Reduce the concentration of the sample being injected.
-
-
Potential Cause: Poor column condition.
-
Recommended Solution: Flush the column with a strong solvent or replace it if performance does not improve.
-
Troubleshooting Workflow for HPLC Assays
Caption: A flowchart for troubleshooting common HPLC issues.
Cell-Based Assays (e.g., Neuroprotection, Cytotoxicity)
Inconsistent results in cell-based assays can be caused by compound instability, precipitation, or interference with assay components.
Issue 1: High Variability Between Replicates or Experiments
-
Potential Cause: Compound precipitation in the cell culture medium.
-
Recommended Solution: Visually inspect the wells for precipitates under a microscope. Lower the final concentration of the compound. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells (typically <0.1%).
-
-
Potential Cause: Degradation of the compound during incubation.
-
Recommended Solution: Reduce the incubation time if possible. Prepare fresh compound dilutions for each experiment.
-
-
Potential Cause: Inconsistent cell seeding or cell health.
-
Recommended Solution: Ensure a homogenous cell suspension before seeding. Check cell viability before starting the experiment.
-
Issue 2: Unexpected or No Biological Activity
-
Potential Cause: The actual concentration of the active compound is lower than expected due to degradation or precipitation.
-
Recommended Solution: Confirm the stability and solubility of the compound under your specific assay conditions.
-
-
Potential Cause: Interference of the compound with the assay readout.
-
Recommended Solution: Run controls with the compound in the absence of cells to check for any direct effects on the assay reagents (e.g., fluorescence quenching or enhancement).
-
Troubleshooting Workflow for Cell-Based Assays
Caption: A decision tree for troubleshooting cell-based assays.
Data Presentation
Table 1: Solubility and Stability Profile
| Parameter | Water | Methanol | DMSO | Aqueous Buffers |
| Solubility | Slightly Soluble | Slightly Soluble | Slightly Soluble | Low, pH-dependent |
| Stability | Unstable | Data not available | More stable than in aqueous solution | Unstable, degradation is pH and temperature dependent |
Experimental Protocols
General Protocol for Preparation of Working Solutions
-
Stock Solution (10 mM): Accurately weigh the required amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Gently vortex to ensure complete dissolution. Store at -20°C for short-term storage, protected from light and moisture.
-
Intermediate Dilutions: Prepare intermediate dilutions from the stock solution in DMSO or a suitable organic solvent.
-
Final Working Solution: For aqueous-based assays, perform the final dilution into the assay buffer immediately before use. Add the compound dropwise while vortexing to minimize precipitation. The final organic solvent concentration should be kept to a minimum (e.g., ≤ 0.1% DMSO).
General Protocol for a Cell-Based Neuroprotection Assay (e.g., against glutamate-induced toxicity)
-
Cell Seeding: Seed neuronal cells (e.g., primary cortical neurons or a suitable cell line) in a 96-well plate at an optimized density. Allow the cells to adhere and grow for 24-48 hours.
-
Compound Treatment: Prepare fresh working solutions of this compound at various concentrations. Remove the old medium from the cells and replace it with a fresh medium containing the compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 1-2 hours).
-
Induction of Toxicity: Add a toxic concentration of glutamate to the wells (except for the negative control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assessment of Cell Viability: Measure cell viability using a suitable assay, such as the MTT or LDH assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the neuroprotective effect of the compound.
Signaling Pathway for 5-HT3 Receptor Antagonism (Relevant for Antiemetic Assays)
Caption: Simplified signaling pathway of the 5-HT3 receptor.
Technical Support Center: Synthesis of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride. Our goal is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The three most prevalent methods for the synthesis of this compound are:
-
Catalytic Oxidation of Pyridoxine Hydrochloride: This method utilizes a catalyst system to selectively oxidize pyridoxine.
-
High-Pressure Autoclave Synthesis: This approach involves heating pyridoxine hydrochloride in an acidic solution under high pressure.[1]
-
Phenol-Mediated Acid Catalysis: This synthesis route involves the reaction of pyridoxal with a phenol in an acidic medium.
Q2: What is this compound primarily used for in a research and development setting?
A2: This compound is primarily used as a pharmaceutical reference standard. It is specifically known as "Pyridoxine Impurity A" and is used to ensure the quality and purity of pyridoxine (Vitamin B6) formulations.[1][2][3][4][5][6][7] It is also utilized as a building block in the synthesis of more complex molecules in medicinal chemistry.[1]
Q3: Are there any known impurities I should be aware of when synthesizing this compound?
A3: Yes, besides unreacted starting materials, potential impurities can include byproducts from side reactions specific to the synthesis method used. It is also important to be aware of other potential pyridoxine impurities that might be present in the starting material, such as Isopyridoxal and Pyridoxal 5'-Phosphate.
Troubleshooting Guides
Below are detailed troubleshooting guides for the three main synthesis methods. Each guide includes potential problems, their probable causes, and recommended solutions to improve your reaction yield.
Method 1: Catalytic Oxidation of Pyridoxine Hydrochloride
This method offers high yield and purity but can be sensitive to reaction conditions.
Typical Reaction Parameters:
| Parameter | Value |
| Starting Material | Pyridoxine Hydrochloride |
| Catalyst System | TEMPO / CuBr₂ |
| Oxidant | Hydrogen Peroxide |
| Base | Pyridine |
| Solvent | Water |
| Temperature | 30-35°C |
| Reaction Time | 1-2 hours |
Troubleshooting Low Yield in Catalytic Oxidation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The TEMPO/CuBr₂ system may not be active. | - Ensure the purity of TEMPO and CuBr₂. - Prepare fresh solutions of the catalyst system. - Verify the pH of the reaction mixture; the catalytic cycle can be pH-sensitive. |
| Inefficient Oxidation: The oxidant (hydrogen peroxide) may have decomposed or is not effective. | - Use a fresh, properly stored solution of hydrogen peroxide. - Add the hydrogen peroxide dropwise to control the reaction rate and temperature. | |
| Formation of Side Products | Over-oxidation: The desired alcohol may be further oxidized to a carboxylic acid or other species. | - Carefully monitor the reaction progress using TLC or HPLC. - Reduce the reaction time or the amount of oxidant. - Maintain the reaction temperature strictly within the recommended range (30-35°C). |
| Unidentified Impurities: Formation of complex mixtures. | - Ensure the starting pyridoxine hydrochloride is of high purity. - Optimize the amount of pyridine base used, as it can influence side reactions. | |
| Difficult Product Isolation | Incomplete Precipitation: The hydrochloride salt does not precipitate fully from the reaction mixture. | - After the reaction, adjust the pH to be more acidic to favor salt formation. - Cool the reaction mixture to 0-5°C to increase precipitation. - Add a co-solvent like ethanol to reduce the solubility of the product. |
Experimental Workflow: Catalytic Oxidation
Method 2: High-Pressure Autoclave Synthesis
This method is suitable for larger scale synthesis but requires specialized equipment and careful control of temperature and pressure.
Typical Reaction Parameters: [1]
| Parameter | Value |
| Starting Material | Pyridoxine Hydrochloride |
| Acid | Hydrochloric Acid (2-4 M) |
| Solvent | Ethanol/Water Mixture |
| Temperature | 150°C |
| Pressure | Autogenous |
| Reaction Time | 10-12 hours |
Troubleshooting Low Yield in High-Pressure Autoclave Synthesis
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient Temperature or Time: The reaction may not have reached the required conditions for cyclization. | - Ensure the autoclave reaches and maintains the target temperature of 150°C. - Extend the reaction time, monitoring progress by taking aliquots (if possible and safe). |
| Incorrect Acid Concentration: The concentration of hydrochloric acid may be too low to effectively catalyze the reaction. | - Use a higher concentration of HCl within the recommended range (2-4 M). | |
| Formation of Tarry Byproducts | Decomposition at High Temperature: Prolonged exposure to high temperatures can lead to degradation of the starting material and product. | - Optimize the reaction time to be as short as possible while still achieving good conversion. - Ensure uniform heating of the autoclave to avoid localized "hot spots." |
| Product Purity Issues | Co-precipitation of Starting Material: Unreacted pyridoxine hydrochloride may co-precipitate with the product upon cooling. | - Optimize the reaction conditions to drive the reaction to completion. - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). |
Logical Troubleshooting Flow: High-Pressure Synthesis
Method 3: Phenol-Mediated Acid Catalysis
This method is an alternative route that starts from pyridoxal. Yields are generally lower than the catalytic oxidation method.
Typical Reaction Parameters:
| Parameter | Value |
| Starting Material | Pyridoxal |
| Reactant | Polyfunctional Phenol (e.g., resorcinol) |
| Catalyst | Hydrochloric Acid (2-4 M) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
Troubleshooting Low Yield in Phenol-Mediated Synthesis
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion of Pyridoxal | Insufficient Catalyst: The amount or concentration of hydrochloric acid is not sufficient to promote the reaction. | - Ensure the concentration of HCl is within the 2-4 M range. - Consider a slight excess of the acid catalyst. |
| Poor Reactivity of Phenol: The chosen phenol may not be sufficiently nucleophilic. | - Use a more electron-rich phenol (e.g., resorcinol, phloroglucinol). | |
| Formation of Multiple Products | Competing Reaction Pathways: The reaction can proceed through different intermediates, leading to a mixture of products. | - Optimize the reaction temperature; lower temperatures may favor one pathway over another. - Slowly add the pyridoxal to the acidic solution of the phenol to maintain a low concentration of the aldehyde. |
| Product Degradation | Instability in Strong Acid: The product or intermediates may degrade under prolonged exposure to strong acid at high temperatures. | - Monitor the reaction closely and stop it as soon as the starting material is consumed. - Consider using a milder acid catalyst, although this may require longer reaction times. |
Signaling Pathway: Phenol-Mediated Synthesis
References
- 1. This compound | 1006-21-9 | Benchchem [benchchem.com]
- 2. Pyridoxine Impurities | SynZeal [synzeal.com]
- 3. Pyridoxine EP Impurity A HCl - CAS - 1006-21-9 | Axios Research [axios-research.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Pyridoxine EP Impurity A - Acanthus Research [acanthusresearch.com]
- 6. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 7. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Artifacts in NMR spectrum of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride. It provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during Nuclear Magnetic Resonance (NMR) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its NMR spectrum important?
A1: this compound is a known impurity of Pyridoxine Hydrochloride (Vitamin B6), often referred to as Pyridoxine Impurity A.[1] Its structural confirmation and purity assessment are critical in pharmaceutical quality control. NMR spectroscopy is a primary analytical technique for the unambiguous identification and quantification of this impurity.
Q2: What are the expected signals in the ¹H NMR spectrum of this compound?
A2: While specific chemical shifts can vary slightly based on the solvent and concentration, the expected proton signals are: a singlet for the aromatic proton, two singlets for the two methylene groups in the furo[3,4-c]pyridine ring system, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. Due to the hydrochloride salt form, a broad signal corresponding to the N-H proton may also be observed, typically downfield.
Q3: What are some common artifacts to look out for in the NMR spectrum?
A3: Common artifacts can include broad peaks, the presence of solvent and water signals, and unexpected shifts in proton signals. The hydrochloride salt can contribute to peak broadening and exchange phenomena with labile protons.
Q4: How can I confirm the presence of the hydrochloride salt in my sample using NMR?
A4: The presence of the hydrochloride salt can be inferred from the downfield shift of protons on the pyridine ring and adjacent methylene groups due to the positive charge on the nitrogen atom. A broad, exchangeable proton signal corresponding to the N-H proton is also indicative of the salt form.
Troubleshooting Guide for NMR Artifacts
This section addresses specific issues you may encounter when acquiring an NMR spectrum of this compound.
Issue 1: Broad or Poorly Resolved Peaks
Possible Causes:
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Poor Shimming: An inhomogeneous magnetic field across the sample will result in poor peak shape.
-
Proton Exchange: The acidic N-H proton and the O-H proton can undergo chemical exchange, leading to broadened signals. This can be exacerbated by the presence of trace amounts of acid or water.
Troubleshooting Steps:
-
Optimize Concentration: Prepare a more dilute sample (typically 1-10 mg in 0.6-0.7 mL of solvent).
-
Use a Chelating Agent: If paramagnetic impurities are suspected, add a small amount of a chelating agent like EDTA to the NMR tube.
-
Improve Shimming: Ensure the spectrometer is properly shimmed before acquiring the spectrum.
-
D₂O Exchange: To identify exchangeable protons (N-H and O-H), add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals from these protons should diminish or disappear.
-
Variable Temperature NMR: Acquiring the spectrum at a lower temperature can sometimes slow down exchange processes and result in sharper signals.
Issue 2: Unexpected Peaks in the Spectrum
Possible Causes:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethanol, ethyl acetate, dichloromethane) may still be present in the sample.
-
Water: Deuterated solvents are often hygroscopic and can absorb moisture from the air.
-
Other Impurities: Besides the main compound, other synthesis-related impurities or degradation products may be present.
Troubleshooting Steps:
-
Check Solvent Purity: Run a blank spectrum of the deuterated solvent to identify any inherent impurity peaks.
-
Dry the Sample: Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample to remove residual organic solvents.
-
Use High-Purity Solvents: Utilize high-purity deuterated solvents from a freshly opened bottle.
-
Reference Impurity Tables: Compare the chemical shifts of unknown peaks to published tables of common NMR solvent and impurity chemical shifts.
Data Presentation
The following tables summarize the expected chemical shifts for this compound and common NMR impurities.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.4 | ~18 |
| Methylene (C1-H₂) | ~4.9 | ~70 |
| Methylene (C3-H₂) | ~5.1 | ~72 |
| Aromatic CH | ~7.9 | ~118 |
| Quaternary C (C4) | - | ~145 |
| Quaternary C (C4a) | - | ~130 |
| Quaternary C (C6) | - | ~158 |
| Quaternary C (C7) | - | ~148 |
| Quaternary C (C7a) | - | ~125 |
| Hydroxyl (OH) | Variable, broad | - |
| Ammonium (NH) | Variable, broad | - |
Note: These are approximate values and can vary depending on the solvent and experimental conditions.
Table 2: Chemical Shifts of Common Solvents and Impurities
| Compound | ¹H Chemical Shift (ppm) | Solvent |
| Water | ~1.55 (in CDCl₃), ~3.33 (in DMSO-d₆), ~4.8 (in D₂O) | All |
| Acetone | ~2.17 (in CDCl₃) | Acetone |
| Dichloromethane | ~5.32 (in CDCl₃) | Dichloromethane |
| Ethanol | ~1.25 (t), ~3.71 (q) (in CDCl₃) | Ethanol |
| Ethyl Acetate | ~1.26 (t), ~2.05 (s), ~4.12 (q) (in CDCl₃) | Ethyl Acetate |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired resolution.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could affect the magnetic field homogeneity.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Mandatory Visualizations
Caption: Troubleshooting workflow for common NMR artifacts.
Caption: Chemical structure of the title compound.
References
Matrix effects in mass spectrometry analysis of Pyridoxine Impurity A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Pyridoxine Impurity A.
Frequently Asked Questions (FAQs)
Q1: What is Pyridoxine Impurity A?
A1: Pyridoxine Impurity A is identified chemically as 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol.[1][2] It is a known impurity of Pyridoxine (Vitamin B6) and is listed in the European Pharmacopoeia (EP) as a reference standard.[2] Its analysis is crucial for the quality control of pharmaceutical products containing Pyridoxine.
Q2: What are matrix effects in the context of LC-MS/MS analysis?
A2: The "matrix" refers to all components in a sample other than the analyte of interest (in this case, Pyridoxine Impurity A).[3] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source.[4][5] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[4][6][7]
Q3: What are common causes of matrix effects in the analysis of Pyridoxine and its impurities?
A3: Common sources of matrix effects, particularly in biological samples like plasma, serum, or whole blood, include phospholipids, proteins, salts, and endogenous metabolites.[3][5][8] These components can co-elute with Pyridoxine Impurity A and compete for ionization, leading to inaccurate results.[3][9] In pharmaceutical formulations, excipients can also contribute to matrix effects.
Q4: How can I compensate for matrix effects?
A4: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS).[3][4] For Pyridoxine analysis, Pyridoxine-d3 is commonly used.[10][11][12] A SIL-IS is chemically almost identical to the analyte and will experience similar ionization suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved despite variations in signal intensity.[10]
Troubleshooting Guide: Matrix Effects
Problem: I am observing poor peak area reproducibility, or my recovery is unexpectedly low/high for Pyridoxine Impurity A.
This is a classic symptom of uncorrected matrix effects. Follow this troubleshooting workflow to diagnose and mitigate the issue.
References
- 1. Pyridoxine EP Impurity A (HCl salt) | 1006-21-9 | SynZeal [synzeal.com]
- 2. Pyridoxine impurity A EP Reference Standard CAS 5196-20-3 Sigma Aldrich [sigmaaldrich.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Biological Activity of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Hydrochloride Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A: this compound (CAS: 1006-21-9) is a heterocyclic organic compound.[1] It is structurally related to pyridoxine (Vitamin B6) and is often used as a reference standard in pharmaceutical quality control, particularly for pyridoxine hydrochloride formulations.[2] While extensive research on this specific compound is ongoing, preliminary studies and the activities of structurally similar furo[3,4-c]pyridine derivatives suggest potential biological activities, including neuroprotective and antibacterial effects.[2] The exact mechanisms of action are still under investigation but may involve the modulation of enzymatic activity, interaction with receptors related to neuroprotection and inflammation, and antioxidant activity.[2]
Q2: My 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol derivative shows poor solubility in aqueous buffers. How can I address this?
A: Poor aqueous solubility is a common issue with pyridine-based compounds.[3] Here are several strategies to improve solubility:
-
Co-solvents: Consider using a small percentage of an organic co-solvent such as DMSO, ethanol, or PEG-400 in your aqueous buffer. Be mindful of the final co-solvent concentration as it can affect cell viability in biological assays.
-
pH Adjustment: The pyridine nitrogen in your compound is basic, and its solubility can be pH-dependent.[3] Lowering the pH of the buffer may increase solubility by protonating the pyridine ring.
-
Use of Excipients: Solubilizing agents like cyclodextrins can be used to form inclusion complexes with your compound, enhancing its aqueous solubility.
-
Stock Solution Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final concentration in your aqueous medium. Ensure the final DMSO concentration is low and consistent across experiments.
Q3: I am observing inconsistent results in my cell viability (e.g., MTT) assays with my furo[3,4-c]pyridine derivatives. What are the potential causes and solutions?
A: Inconsistent MTT assay results can stem from several factors. Here's a troubleshooting guide:
-
Compound Precipitation: Your compound may be precipitating in the cell culture medium. Visually inspect the wells under a microscope for any precipitate. Refer to the solubility troubleshooting tips in Q2.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to high variability. Mix your cell suspension thoroughly before and during plating.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental samples and instead fill them with sterile water or media.
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Inadequate mixing or insufficient solubilization buffer can lead to inaccurate readings.
-
Compound Interference: Some compounds can interfere with the MTT reagent itself. Run a control experiment with your compound in cell-free medium to check for any direct reaction with MTT.
Q4: My attempts to synthesize substituted 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol derivatives are resulting in low yields and multiple byproducts. What can I do to optimize the synthesis?
A: Low yields and side reactions are common challenges in pyridine synthesis.[4] Consider the following optimization strategies:
-
Purity of Starting Materials: Ensure the purity of your starting materials and reagents, as impurities can lead to unwanted side reactions.
-
Reaction Conditions: Systematically optimize reaction parameters such as temperature, reaction time, and catalyst loading. Running the reaction at a lower concentration can sometimes help dissipate heat from exothermic reactions and reduce byproduct formation.[4]
-
Order of Reagent Addition: The order in which you add your reagents can be critical, especially in multi-component reactions.
-
Purification Techniques: The basic nature of the pyridine ring can sometimes cause issues during purification by column chromatography on silica gel (e.g., tailing). Adding a small amount of a base like triethylamine to the eluent can help mitigate this.[5]
Troubleshooting Guides
Issue: Low or No Activity in Kinase Assays
-
Problem: Your furo[3,4-c]pyridine derivative shows no inhibitory activity in a kinase assay.
-
Possible Causes & Solutions:
-
Enzyme Inactivity: Verify the activity of your kinase using a known inhibitor as a positive control. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Incorrect Buffer Composition: The kinase assay buffer is critical for enzyme activity. Double-check the pH and the concentration of all components, especially MgCl₂ and ATP.
-
Compound Instability: Your compound may be unstable under the assay conditions. Verify its stability at the working concentration and incubation time.
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration. Ensure you are using a consistent ATP concentration, typically at or near the Km value for the kinase.
-
Issue: High Background Signal in Western Blots for Signaling Pathway Analysis
-
Problem: You are observing high background when probing for phosphorylated proteins in a signaling pathway after treating cells with your compound.
-
Possible Causes & Solutions:
-
Blocking Inefficiency: Ensure you are using an appropriate blocking agent. For phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in TBST is generally recommended over milk, as milk contains casein, a phosphoprotein that can increase background.
-
Antibody Concentration: Optimize the concentration of both your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding.
-
Washing Steps: Increase the number and duration of washing steps with TBST after antibody incubations to remove non-specifically bound antibodies.
-
Use of Phosphatase Inhibitors: Always include phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of your target proteins.
-
Quantitative Data Summary
The following table summarizes the biological activity of some furo[3,4-c]pyridine and related derivatives from published literature. This data can serve as a reference for expected potency.
| Compound ID | Target | Assay Type | IC50 / EC50 | Reference |
| Compound 21 | IRAK4 | Biochemical | 6.2 nM | [6] |
| Compound 38 | IRAK4 | Biochemical | 7.3 nM | [6] |
| Compound 19a | NAMPT | In vivo (PC-3 xenograft) | Effective | [7] |
| Compound 8a | GPR119 | cAMP Assay (human) | 0.016 µM | [7] |
| Thieno[2,3-d]pyrimidine-4-one 40 | c20S Proteasome (T-L) | In vitro | 9.9 µM | [5] |
| Thieno[2,3-d]pyrimidine-4-one 40 | i20S Proteasome (T-L) | In vitro | 6.7 µM | [5] |
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of your furo[3,4-c]pyridine derivatives on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
General Protocol for Western Blot Analysis of Kinase Inhibition
This protocol can be used to assess the inhibitory effect of your compounds on a specific kinase signaling pathway by monitoring the phosphorylation status of the kinase and its downstream targets.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal kinase activity. Pre-treat the cells with various concentrations of your test compound for a specified time (e.g., 2 hours). Stimulate the cells with an appropriate growth factor or cytokine to activate the signaling pathway of interest.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations, add Laemmli sample buffer, and denature the samples by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of your target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein and a loading control (e.g., β-actin). Quantify the band intensities to determine the relative phosphorylation levels.
Signaling Pathways and Experimental Workflows
Furo-pyridine derivatives have been investigated as inhibitors of several key signaling pathways implicated in diseases like cancer and inflammation. Below are diagrams of some of these pathways that your compounds may be targeting.
Caption: The PI3K/Akt/mTOR signaling pathway.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. researchgate.net [researchgate.net]
- 3. atcc.org [atcc.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist in the selection of appropriate cell lines and the design of robust in vitro experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what are its potential applications?
This compound is a structural analog of pyridoxine (Vitamin B6) and is also known as Pyridoxine Hydrochloride Impurity A.[1][2][3] Based on its structural similarity to pyridoxine and related compounds, its potential biological activities are hypothesized to include neuroprotective, antioxidant, and antibacterial effects.[1] It may also serve as an intermediate in the synthesis of novel pharmaceutical compounds.[4] The precise mechanisms of action are still under investigation but are thought to involve the modulation of enzymatic activity, interaction with cellular receptors, and antioxidant pathways.[1]
Cell Line Selection
Q2: Which cell lines are recommended for studying the neuroprotective effects of this compound?
For investigating potential neuroprotective properties, neuronal cell lines are recommended. The choice of cell line will depend on the specific aspect of neuroprotection being studied.
-
SH-SY5Y (Human Neuroblastoma): This is a widely used cell line in neurobiology research. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying neurodegenerative disease models and neurotoxicity.[5][6] They are often used to assess a compound's ability to protect against toxins that induce neuronal cell death.[5][6][7]
-
F11 (Immortalized Dorsal Root Ganglia Neurons): This cell line is particularly useful for studying neurite outgrowth and protection against iatrogenic neurite shortening, which can be relevant for screening compounds aimed at mitigating neuropathic pain.[1]
-
Primary Neurons: While more complex to culture, primary neuronal cells isolated from rodent models offer a more physiologically relevant system for validating findings from immortalized cell lines.
Q3: What cell lines are suitable for evaluating the antioxidant activity of this compound?
A variety of cell lines can be used to assess antioxidant capacity. The selection may be guided by the desired physiological context.
-
HepG2 (Human Liver Cancer): These cells are frequently used in studies of xenobiotic metabolism and oxidative stress, making them a relevant model for assessing the antioxidant effects of compounds that may be metabolized in the liver.
-
Vero (Monkey Kidney Epithelial): As a non-cancerous cell line, Vero cells can be used to study the general antioxidant effects of a compound on normal cellular processes.
-
THP-1 (Human Monocytic Leukemia): These cells can be differentiated into macrophages and are a good model for studying inflammation and oxidative stress in the context of the immune system.
Q4: Can this compound be studied for its effects on cancer cell lines?
Given that vitamin B6 metabolism has been implicated in cancer, investigating the effects of this pyridoxine analog on cancer cell lines is a valid research direction.[8][9][10][11][12]
-
MCF-7 (Human Breast Cancer): A well-characterized cell line used extensively in cancer research, including for the screening of novel therapeutic agents.[13][14]
-
A549 (Human Lung Carcinoma): Another commonly used cancer cell line for evaluating the cytotoxic and anti-proliferative effects of new compounds.
-
B16F10 (Murine Melanoma): This cell line has been used in studies of pyridoxine and its derivatives, making it a relevant model for comparative studies.[15]
Troubleshooting Guides
Experimental Design & Protocols
Q5: How do I determine the optimal concentration range for my experiments?
It is crucial to first perform a dose-response experiment to determine the cytotoxic and sub-cytotoxic concentrations of the compound. A standard cell viability assay, such as the MTT or resazurin assay, is recommended.
Experimental Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This data can be used to determine the IC50 (half-maximal inhibitory concentration) of the compound.
Table 1: Example of Cell Viability Data
| Concentration (µM) | % Viability (SH-SY5Y) | % Viability (HepG2) |
| 0.1 | 100.2 ± 4.5 | 99.8 ± 5.1 |
| 1 | 98.7 ± 3.9 | 101.1 ± 4.8 |
| 10 | 95.3 ± 4.2 | 96.5 ± 3.7 |
| 50 | 82.1 ± 5.6 | 85.4 ± 6.2 |
| 100 | 60.5 ± 7.1 | 65.8 ± 5.9 |
| 250 | 41.2 ± 6.8 | 45.3 ± 7.3 |
| 500 | 15.7 ± 4.3 | 20.1 ± 5.0 |
Data are presented as mean ± standard deviation and are hypothetical.
Q6: How can I measure the antioxidant capacity of the compound in a cell-based assay?
The Cellular Antioxidant Activity (CAA) assay is a common method. It measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with an oxidizing agent.[16]
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Compound and Dye Loading: Treat cells with various concentrations of the compound and a vehicle control for 1-2 hours. Then, add DCFH-DA to each well and incubate.
-
Induction of Oxidative Stress: Add a free radical generator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells except for the negative control wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission).
-
Data Analysis: Calculate the area under the curve for the fluorescence kinetics. The CAA value can be expressed as a percentage of inhibition of fluorescence compared to the control.
Table 2: Example of Cellular Antioxidant Activity Data
| Concentration (µM) | % Inhibition of ROS |
| 1 | 5.2 ± 1.1 |
| 10 | 15.8 ± 2.3 |
| 50 | 45.6 ± 4.7 |
| 100 | 78.9 ± 5.9 |
Data are presented as mean ± standard deviation and are hypothetical.
Visualizations
Experimental Workflow
References
- 1. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. lookchem.com [lookchem.com]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 6. An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies [mdpi.com]
- 7. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifaceted role of vitamin B6 pathway in cancer: metabolism, immune interaction, and temporal and spatial regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of vitamin B6 metabolism on oncogenesis, tumor progression and therapeutic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. profiles.foxchase.org [profiles.foxchase.org]
- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 14. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride, a known impurity of Pyridoxine (Vitamin B6).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Pyridoxine Impurity A, is a primary degradation product and process impurity found in Pyridoxine hydrochloride preparations.[2][4][5] It is a critical reference standard used in the quality control of pharmaceutical formulations to ensure the purity of Pyridoxine.[1][4]
Q2: What are the key chemical and physical properties of this compound?
A2: The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO₂ | [2] |
| Molecular Weight | 187.62 g/mol | [2][6] |
| Melting Point | 239-240 °C (decomposes) | [6] |
| Solubility | Slightly soluble in water, methanol, and DMSO. | [6] |
| Appearance | White to pale yellow crystalline powder. | [3] |
Q3: What are the common synthesis routes for this compound?
A3: This compound is typically formed from the cyclization of pyridoxine derivatives. Common laboratory and industrial synthesis methods include catalytic oxidation of pyridoxine hydrochloride and high-pressure autoclave synthesis from pyridoxine hydrochloride in an acidic ethanol/water mixture.[1]
Q4: What are the major challenges in the isolation of this compound?
A4: The primary challenges include:
-
Co-isolation with other impurities: Pyridoxine synthesis and degradation can produce a variety of related compounds, making selective isolation difficult.
-
Product instability: The furo[3,4-c]pyridine ring system can be susceptible to hydrolysis, particularly under certain pH and temperature conditions.[1]
-
Difficulties in crystallization: Achieving a pure crystalline form can be challenging due to the presence of structurally similar impurities and its solubility profile.
-
Chromatographic separation issues: Peak tailing and poor resolution are common problems in the chromatographic purification of pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during the isolation of this compound.
Issue 1: Low Yield After Synthesis and Initial Work-up
Q: I have a low yield of the crude product after my synthesis. What are the potential causes and solutions?
A: Low yields can stem from incomplete reaction, product degradation, or inefficient extraction.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or increasing the temperature. |
| Product Degradation | The furan ring is susceptible to acidic conditions. If your work-up involves strong acids, consider using a milder acid or minimizing the exposure time. Neutralize the reaction mixture promptly after completion. |
| Inefficient Extraction | Due to its slight solubility in water, multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) are recommended. Adjusting the pH of the aqueous layer to neutral or slightly basic can improve the extraction efficiency of the free base. |
Issue 2: Difficulty in Purifying the Compound by Recrystallization
Q: My recrystallized product is still impure, or the compound will not crystallize. What should I try?
A: Recrystallization can be hampered by the presence of persistent impurities or the choice of an inappropriate solvent system.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Given its slight solubility in methanol and water, a mixed solvent system might be effective. Try combinations such as methanol/water, ethanol/water, or isopropanol/water. |
| Co-crystallization with Impurities | If impurities are structurally similar, they may co-crystallize with the product. Consider a pre-purification step using column chromatography to remove the bulk of the impurities before recrystallization. |
| Oiling Out | If the compound "oils out" instead of crystallizing, this indicates that the solution is supersaturated or the cooling rate is too fast. Try adding a few seed crystals, scratching the inside of the flask with a glass rod, or cooling the solution more slowly. |
Issue 3: Poor Separation During Column Chromatography
Q: I am experiencing poor separation and peak tailing during column chromatography. How can I improve this?
A: Poor chromatographic resolution is a common issue with pyridine derivatives due to their basic nature and potential for interaction with the silica gel stationary phase.
| Potential Cause | Recommended Solution |
| Interaction with Silica Gel | The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing. Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent. |
| Inappropriate Mobile Phase | A systematic approach to mobile phase selection is crucial. Start with a non-polar solvent (e.g., hexane or toluene) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or acetone). A gradient elution may be necessary to separate closely eluting impurities. |
| Column Overloading | Loading too much sample onto the column will lead to broad peaks and poor separation. As a rule of thumb, the sample load should not exceed 1-5% of the weight of the stationary phase. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., methanol/water).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: General Procedure for Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor their composition by TLC or HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A generalized workflow for the synthesis and isolation of this compound.
Caption: A decision-making diagram for troubleshooting common purification challenges.
References
- 1. This compound | 1006-21-9 | Benchchem [benchchem.com]
- 2. This compound | C8H10ClNO2 | CID 6451169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. himedialabs.com [himedialabs.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Pyridoxine EP Impurity A (HCl salt) | 1006-21-9 | SynZeal [synzeal.com]
- 6. lookchem.com [lookchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Cross-Validation of Pyridoxine Impurity A
For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) like Pyridoxine (Vitamin B6) is paramount. This guide provides a comparative overview of analytical methods suitable for the determination and cross-validation of Pyridoxine Impurity A, a critical quality attribute. The presented data and protocols are compiled from published research to aid in the selection and implementation of robust analytical strategies.
Comparison of Analytical Methods
The following table summarizes the performance characteristics of various Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods reported for the analysis of Pyridoxine and its impurities. These methods are applicable for the quantification of Pyridoxine Impurity A.
| Parameter | Method 1: RP-HPLC (QbD Approach) | Method 2: RP-HPLC | Method 3: UPLC-MS/MS |
| Principle | Quality by Design (QbD) based RP-HPLC method for impurity profiling. | Stability-indicating RP-HPLC method. | Ultra-performance liquid chromatography-tandem mass spectrometry.[1] |
| Linearity (R²) | 0.9990[2][3] | 0.9996[4] | >0.99[1] |
| Accuracy (% Recovery) | 100.1% - 100.8%[2] | 98.8% - 100.86%[4] | 85.4% - 114.5% (in Ringer solution)[1] |
| Precision (%RSD) | < 2%[3] | < 2% (Intra and Interday)[4] | 2.6% - 16.5% (in Ringer solution)[1] |
| Limit of Detection (LOD) | Not explicitly stated | Method can be used for detection over a very wide range of concentrations.[4] | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not explicitly stated | Method can be used for quantification over a very wide range of concentrations.[4] | 5 nmol/L[1] |
Experimental Protocols
Detailed methodologies for the analytical methods are provided below to facilitate their implementation and cross-validation.
Method 1: RP-HPLC with Quality by Design (QbD)
This method was developed for the impurity profiling of Pyridoxine in bulk and pharmaceutical dosage forms using a QbD approach to ensure robustness.[2][5]
-
Instrumentation: Agilent LC 1100 series with a UV detector.[2]
-
Column: Reversed-phase C18 column.[2]
-
Detection Wavelength: 281 nm.[2]
-
Injection Volume: Not specified.
-
Sample Preparation: A stock solution of 1 mg/mL Pyridoxine was prepared in methanol. Working solutions for calibration were made by diluting the stock solution.[2]
Method 2: Stability-Indicating RP-HPLC
This method is designed for the simultaneous determination of Pyridoxine Hydrochloride and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (thermo 250 x 4.6 mm id, 5 µm).[4]
-
Mobile Phase: 0.015 M potassium dihydrogen phosphate (pH=3±0.2) and methanol (70:30 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 30 µL.[4]
-
Sample Preparation: Solutions of pyridoxine hydrochloride were prepared in the range of 10–50 μg/mL.[4]
Method 3: UPLC-MS/MS for Vitamin B6 Metabolites
This method provides high sensitivity and selectivity for the analysis of Vitamin B6 and its metabolites, including Pyridoxine.
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer with electrospray ionization (ESI).[1]
-
Column: Not explicitly stated, but a reversed-phase C18-based column is common for such analyses.[6]
-
Mobile Phase: Gradient elution is typically used.
-
Flow Rate: Not specified.
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Sample Preparation: Protein precipitation using acetonitrile.[1]
Logical Workflow for Cross-Validation
Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for Pyridoxine Impurity A.
Caption: Workflow for Cross-Validation of Analytical Methods.
Conclusion
The selection of an appropriate analytical method for the determination of Pyridoxine Impurity A depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and sample throughput. The RP-HPLC methods presented offer robust and reliable approaches for routine quality control, while the UPLC-MS/MS method provides higher sensitivity for more demanding applications. The cross-validation of these methods, following a structured workflow, is essential to ensure data integrity and consistency across different analytical platforms and laboratories.
References
- 1. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. jchps.com [jchps.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Determination of pyridoxine in dietary supplements by liquid chromatography with UV, fluorescence, and mass spectrometric detection: single-laboratory validation. | Sigma-Aldrich [merckmillipore.com]
Validating the Neuroprotective Potential of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the neuroprotective effects of the novel compound 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride against established neuroprotective agents in relevant animal models. Given the current scarcity of published in vivo data for this specific compound, this document outlines a prospective validation workflow, utilizing data from well-researched alternatives as benchmarks for comparison.
Introduction to this compound
Comparative Efficacy of Established Neuroprotective Agents
To establish a benchmark for the validation of this compound, the following tables summarize the efficacy of several well-characterized neuroprotective agents in preclinical animal models of neurodegenerative diseases such as ischemic stroke, Parkinson's disease, and Alzheimer's disease.
Table 1: Efficacy in Animal Models of Ischemic Stroke
| Compound | Animal Model | Key Efficacy Parameters | Reference |
| Xanthohumol | Rodent MCAO | Reduction in cerebral infarct volume, improvement in neurological deficit scores. | |
| Resveratrol | Rodent MCAO | Reduction in cerebral infarct volume, improvement in neurological deficit scores. | |
| Edaravone | Rodent MCAO | Reduction in cerebral infarct volume, improvement in neurological deficit scores. | |
| Citicoline | Various cerebral ischemia models | Enhanced expression of BDNF, potential for improved outcomes in patients not treated with r-tPA. | [5] |
| Cerebrolysin | Various cerebral ischemia models | Protective effect on neurons under oxidative stress, enhanced BDNF expression. | [5] |
Table 2: Efficacy in Animal Models of Parkinson's Disease
| Compound | Animal Model | Key Efficacy Parameters | Reference |
| rac-Cubebin | Chemically-induced (e.g., Scopolamine, METH) | Improvement in cognitive and motor function (assessed by Morris Water Maze, Rotarod). | [6] |
| GLP-1/GIP dual receptor agonists (e.g., DA-CH5) | MPTP-induced PD mouse model | Reduced neuroinflammatory responses, inhibition of microglia and astrocyte proliferation. | [7] |
| Immunomodulatory agents (e.g., Dimethyl fumarate) | α-synuclein or 6-OHDA models | Reduced motor deficit, protection of dopaminergic neurons, decreased microgliosis and astrogliosis. | [8] |
| Coenzyme Q10 | MPTP rodent models | Protective in MPTP models, potential for slowing functional decline. | [9][10] |
Table 3: Efficacy in Animal Models of Alzheimer's Disease
| Compound | Animal Model | Key Efficacy Parameters | Reference |
| Memantine | Aβ peptide-induced or transgenic models | Attenuation of memory deficits, neuroprotective against Aβ-induced toxicity. | [11][12] |
| Quercetin | Various AD models | Improved cognition and memory, reduced Aβ immunoreactivity. | [13] |
| Berberine | Various AD models | Improved learning and memory, increased antioxidant capacity in brain tissue. | [14] |
| Dihydropyridine derivatives (e.g., LA1011) | APPxPS1 mouse model | Improved spatial learning and memory, preserved neuron numbers, reduced tau pathology and amyloid plaque formation. | [15][16] |
Proposed Experimental Validation Workflow
The following workflow is proposed for the systematic evaluation of the neuroprotective effects of this compound.
Caption: A general experimental workflow for in vivo neuroprotection studies.
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of many compounds are mediated through the modulation of specific signaling pathways. For instance, Xanthohumol exerts its effects in ischemic stroke models primarily through the Nrf2 pathway. Investigating similar pathways for this compound would be a crucial step in elucidating its mechanism of action.
References
- 1. This compound | 1006-21-9 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C8H10ClNO2 | CID 6451169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Current neuroprotective agents in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Neuroprotective effects of GLP-1 class drugs in Parkinson’s disease [frontiersin.org]
- 8. Neuroprotection by immunomodulatory agents in animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Neuroprotective and Therapeutic Strategies against Parkinson’s Disease: Recent Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Neuroprotective Strategies in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer’s disease: a systematic review and meta-analysis [frontiersin.org]
- 15. Dihydropyridine Derivatives Modulate Heat Shock Responses and have a Neuroprotective Effect in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Hydrochloride
1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride, a key reference standard for impurities in pyridoxine hydrochloride (Vitamin B6) formulations, can be synthesized through various chemical pathways.[1] This guide provides a comparative analysis of the most common synthetic routes, offering insights into their efficiency, reaction conditions, and scalability. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection of the most suitable synthesis method for their specific needs.
Comparison of Synthetic Routes
The synthesis of this compound has been approached through several distinct methods, each with its own set of advantages and disadvantages. The primary methods identified in the literature include catalytic oxidation, high-pressure autoclave synthesis, phenol-mediated acid catalysis, and acid-catalyzed cyclization. A summary of the key performance indicators for these routes is presented below.
| Parameter | Catalytic Oxidation | High-Pressure Autoclave Synthesis | Phenol-Mediated Acid Catalysis | Acid-Catalyzed Cyclization |
| Starting Material | Pyridoxine hydrochloride | Pyridoxine hydrochloride | Pyridoxal | Pyridoxine derivatives |
| Overall Yield | 88%[1] | 60-70%[1] | 45-55%[1] | 65%[1] |
| Purity | >99%[1] | >98%[1] | 95%[1] | >98%[1] |
| Reaction Time | 1-2 hours[1] | 10-12 hours[1] | 6-8 hours[1] | Moderate |
| Temperature | 30-35°C[1] | 150°C[1] | Reflux (78°C)[1] | High |
| Scalability | Moderate | Suitable for industrial production[1] | Low | Moderate |
| Key Reagents | TEMPO, CuBr₂, H₂O₂ | 2-4 M HCl | Polyfunctional phenols, 2-4 M HCl | Strong acid |
Experimental Protocols
Detailed methodologies for the key synthetic routes are outlined below.
Catalytic Oxidation
This method utilizes a TEMPO/CuBr₂ catalytic system for the selective oxidation of pyridoxine hydrochloride.
-
Starting Material: Pyridoxine hydrochloride
-
Reagents:
-
Oxidant: 30% Hydrogen peroxide
-
Catalyst: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Co-catalyst: Copper(II) bromide (CuBr₂)
-
Base: Pyridine
-
Solvent: Water
-
-
Procedure:
-
Pyridoxine hydrochloride is dissolved in water.
-
Pyridine, TEMPO, and CuBr₂ are added to the solution.
-
The mixture is heated to 30-35°C.
-
30% Hydrogen peroxide is added dropwise over a period of time, maintaining the temperature.
-
The reaction is monitored for 1-2 hours until completion.
-
The reaction is quenched with p-ethoxyaniline to form a Schiff base intermediate.
-
The intermediate is hydrolyzed to yield the final product.
-
High-Pressure Autoclave Synthesis
This approach employs high temperature and pressure to facilitate the cyclization reaction.
-
Starting Material: Pyridoxine hydrochloride
-
Reagents:
-
Acid: 2-4 M Hydrochloric acid
-
Solvent: Ethanol/water mixture
-
-
Procedure:
-
Pyridoxine hydrochloride is suspended in an ethanol/water mixture.
-
Hydrochloric acid (2-4 M) is added.
-
The mixture is transferred to a sealed autoclave.
-
The autoclave is heated to 150°C, allowing autogenous pressure to build.
-
The reaction is maintained for 10-12 hours.
-
The autoclave is cooled, and the precipitated product is collected.
-
The product is purified by recrystallization.
-
Phenol-Mediated Acid Catalysis
This route involves the reaction of pyridoxal with a polyfunctional phenol in an acidic medium.
-
Starting Material: Pyridoxal
-
Reagents:
-
Nucleophile: Polyfunctional phenols (e.g., resorcinol)
-
Catalyst: 2-4 M HCl
-
Solvent: Ethanol
-
-
Procedure:
-
Pyridoxal and the polyfunctional phenol are dissolved in ethanol.
-
Hydrochloric acid (2-4 M) is added as a catalyst.
-
The mixture is heated to reflux (approximately 78°C).
-
The reaction is allowed to proceed for 6-8 hours.
-
A Schiff base intermediate is formed, which then undergoes cyclization.
-
The hydrochloride salt of the product precipitates from the solution.
-
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Catalytic Oxidation Pathway.
Caption: High-Pressure Autoclave Synthesis Workflow.
Caption: Phenol-Mediated Acid Catalysis Pathway.
Concluding Remarks
The choice of a synthetic route for this compound depends heavily on the desired scale, purity requirements, and available equipment. The catalytic oxidation method offers high yield and purity under mild conditions, making it an attractive option for laboratory-scale synthesis.[1] For industrial-scale production, the high-pressure autoclave synthesis provides good yields and is well-suited for large batches, despite the need for specialized equipment.[1] The phenol-mediated acid catalysis presents a lower-cost alternative, though with reduced yields and purity.[1] The general acid-catalyzed cyclization from pyridoxine derivatives offers a balance of yield and purity.[1] Researchers and drug development professionals should carefully consider these factors to select the most appropriate method for their application.
References
Navigating the Landscape of Antiemetic Agents: A Comparative Analysis of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride and Established Therapies
For researchers and drug development professionals, the quest for novel, effective antiemetic agents is a continuous endeavor. This guide provides a comprehensive overview of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride, a compound of interest, and situates it within the broader context of established antiemetic therapies. While preclinical and clinical efficacy data for this specific molecule remains largely unavailable in the public domain, this document serves as a valuable resource by outlining the current therapeutic landscape, key mechanisms of action, and the experimental protocols used to evaluate antiemetic efficacy.
Profile of this compound
This compound, also identified as a cyclic ether impurity of Pyridoxine (Vitamin B6), is a heterocyclic organic compound.[1] Its structural relationship to pyridoxine suggests potential biological activities, including neuroprotective and antibacterial effects, though these are largely hypothesized and not yet substantiated by extensive efficacy data.[2]
The Competitive Landscape: Established Antiemetic Drug Classes
The management of nausea and vomiting relies on a variety of drug classes that target different neurochemical pathways involved in the emetic reflex.[3][4] A comparative overview of these established alternatives provides a benchmark for evaluating any new chemical entity.
| Drug Class | Mechanism of Action | Key Examples | Common Applications |
| Serotonin (5-HT₃) Receptor Antagonists | Block serotonin 5-HT₃ receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ).[2][5] | Ondansetron, Granisetron, Palonosetron[6] | Chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), radiation-induced nausea and vomiting.[4][7] |
| Dopamine (D₂) Receptor Antagonists | Block dopamine D₂ receptors in the CTZ.[3] | Metoclopramide, Prochlorperazine, Haloperidol[6] | CINV, PONV, nausea associated with gastroenteritis.[5][8] |
| Neurokinin-1 (NK₁) Receptor Antagonists | Inhibit the binding of substance P at the NK₁ receptor in the brainstem.[3] | Aprepitant, Fosaprepitant | Acute and delayed CINV.[7] |
| Antihistamines (H₁) and Anticholinergics (Muscarinic Receptor Antagonists) | Block H₁ and muscarinic receptors in the vestibular system and the brainstem.[3][5] | Dimenhydrinate, Meclizine, Scopolamine | Motion sickness, vertigo.[3] |
| Corticosteroids | Mechanism not fully elucidated, but thought to involve prostaglandin inhibition and reduced inflammation. | Dexamethasone | Adjunctive therapy for CINV and PONV.[7] |
| Cannabinoids | Act on CB1 receptors in the central nervous system. | Dronabinol, Nabilone | Refractory CINV.[3] |
Experimental Protocols for Efficacy Evaluation
The preclinical and clinical evaluation of antiemetic drugs involves standardized models and assays to determine their efficacy and mechanism of action.
In Vitro Assays:
-
Receptor Binding Assays: These assays are crucial for determining the affinity of a compound for specific receptors, such as 5-HT₃ or D₂ receptors. Radioligand binding assays are commonly employed to calculate the inhibition constant (Ki), which indicates the potency of the compound.
-
Isolated Tissue Preparations: Tissues such as guinea pig ileum or rabbit jejunum can be used to study the effect of compounds on neurotransmitter-induced contractions.[9] For example, the ability of a substance to inhibit serotonin-induced contractions in the guinea pig ileum can suggest 5-HT₃ receptor antagonism.
In Vivo Models:
-
Chemotherapy-Induced Emesis Models: Animals such as ferrets and dogs are often used to model CINV.[10][11] The animals are treated with a chemotherapeutic agent (e.g., cisplatin), and the test compound is administered to assess its ability to reduce the number of retching and vomiting episodes.
-
Drug-Induced Emesis Models: Emetogenic compounds like apomorphine (a dopamine agonist) or copper sulfate are used to induce vomiting in animals to screen for antiemetic activity.[11]
-
Motion-Induced Emesis Models: Species like the house musk shrew are susceptible to motion-induced emesis and are used to test drugs for the prevention of motion sickness.
The following diagram illustrates a general workflow for the preclinical screening of a novel antiemetic compound.
Signaling Pathways in Emesis
The emetic reflex is controlled by a complex interplay of neural pathways. The following diagram depicts the major inputs to the vomiting center in the medulla.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Ultimate Guide to Antiemetic Drugs | Pharmacology Mentor [pharmacologymentor.com]
- 4. Pharmacology of Antiemetic Drugs | Pharmacology Mentor [pharmacologymentor.com]
- 5. Practical Selection of Antiemetics | AAFP [aafp.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. The Pharmacological and Clinical Roles of Antiemetics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.wfsahq.org [resources.wfsahq.org]
- 9. Screening Methods for the Evaluation of Antiemetics | CoLab [colab.ws]
- 10. preclinical screening method of antiemetic drugs.pptx [slideshare.net]
- 11. Screening of anti emetics drug | PPTX [slideshare.net]
Spectroscopic Data Comparison: 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride vs. Pyridoxine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride, a known impurity of Pyridoxine (Vitamin B6), and its parent compound, Pyridoxine Hydrochloride. The objective is to facilitate the identification and characterization of this impurity in pharmaceutical preparations.
While detailed ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound are not publicly available, they are typically provided with the purchase of a reference standard from various chemical suppliers. This guide presents the available spectroscopic information for the target compound and a comprehensive dataset for Pyridoxine Hydrochloride for comparative purposes.
Chemical Structures
Caption: Molecular structures of the target and comparator compounds.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and Pyridoxine Hydrochloride.
Infrared (IR) Spectroscopy
| Feature | This compound | Pyridoxine Hydrochloride |
| O-H Stretch | 3434 cm⁻¹[1] | ~3300-2500 cm⁻¹ (broad) |
| N-H⁺ Stretch | 2620 cm⁻¹[1] | ~2800-2400 cm⁻¹ (broad) |
| C-O Stretch | Not specified | ~1020 cm⁻¹ |
| Aromatic C=C and C=N Stretch | Not specified | ~1620, 1570, 1470 cm⁻¹ |
¹H NMR Spectroscopy
Note: Detailed ¹H NMR data for this compound is not publicly available. The following table details the data for Pyridoxine Hydrochloride.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Pyridoxine HCl) |
| ~8.0 | s | 1H | Pyridine ring H |
| ~5.0 | s | 2H | CH₂OH at C4' |
| ~4.8 | s | 2H | CH₂OH at C5' |
| ~2.5 | s | 3H | CH₃ at C2' |
¹³C NMR Spectroscopy
Note: Detailed ¹³C NMR data for this compound is not publicly available. The following table details the data for Pyridoxine Hydrochloride.
| Chemical Shift (ppm) | Assignment (Pyridoxine HCl) |
| ~160 | C3' (C-OH) |
| ~148 | C6' |
| ~141 | C2' |
| ~138 | C5' |
| ~130 | C4' |
| ~60 | CH₂OH at C4' and C5' |
| ~19 | CH₃ at C2' |
Mass Spectrometry (MS)
Note: Detailed Mass Spectrometry data for this compound is not publicly available. The following table details the data for Pyridoxine Hydrochloride.
| m/z | Ion Type | Compound |
| 170.07 | [M+H]⁺ | Pyridoxine (free base) |
| 152.06 | [M+H - H₂O]⁺ | Pyridoxine (free base) |
| 134.05 | [M+H - 2H₂O]⁺ | Pyridoxine (free base) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These represent standard operating procedures and may be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent depends on the solubility of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: A standard proton NMR pulse sequence is utilized. Key parameters include a sufficient number of scans to achieve an adequate signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. The spectral width is set to encompass the expected range for organic molecules (typically 0-200 ppm).
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Mass Spectrometry (MS)
Electrospray Ionization (ESI)
-
Sample Preparation: A dilute solution of the sample is prepared in a solvent system compatible with ESI, such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Acquisition: The sample solution is introduced into the ESI source via a syringe pump or through a liquid chromatography system. The instrument is typically operated in positive ion mode to detect protonated molecules ([M+H]⁺). The mass range is set to cover the expected molecular weight of the analyte.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
Infrared (IR) Spectroscopy
Potassium Bromide (KBr) Pellet Method
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then compressed under high pressure using a pellet press to form a thin, transparent pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in a sample holder in the IR beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹).
-
Data Analysis: The absorbance or transmittance spectrum is plotted, and the characteristic absorption bands corresponding to different functional groups are identified.
Workflow and Data Analysis
The general workflow for spectroscopic analysis involves sample preparation, data acquisition using the appropriate instrument, and subsequent data processing and interpretation to elucidate the chemical structure and purity of the compound.
References
A Comparative Analysis of the Biological Activities of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride and Pyridoxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride, a pyridoxine impurity, and pyridoxine (Vitamin B6), a well-established essential nutrient. The information presented is based on available scientific literature and aims to provide a resource for researchers and professionals in the field of drug development and life sciences.
Introduction
Pyridoxine , a form of Vitamin B6, is a vital water-soluble vitamin that, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), plays a crucial role in a wide array of metabolic processes. These include amino acid metabolism, neurotransmitter synthesis, and immune function. In contrast, This compound is primarily known as a pharmaceutical impurity of pyridoxine hydrochloride, designated as Pyridoxine Hydrochloride Impurity A. Due to its structural similarity to pyridoxine, there is scientific interest in its potential biological activities, including neuroprotective, antibacterial, and antitumor effects. However, direct comparative studies with robust experimental data are limited.
Comparative Overview of Biological Activities
While extensive data exists for pyridoxine, the biological profile of this compound is less defined. The following sections summarize the known and potential activities of both compounds.
Neuroprotective Effects
Pyridoxine has well-documented neuroprotective properties. Its active form, PLP, is a critical cofactor in the synthesis of several key neurotransmitters, including GABA, dopamine, and serotonin. Pyridoxine has been shown to protect neurons against ischemia and glutamate-induced neurotoxicity. Studies indicate that pyridoxine can increase the synthesis of glutathione (GSH), a major antioxidant in the brain, via the PKM2/Nrf2 pathway, thereby protecting dopaminergic neurons from neurotoxicity.
Antitumor Activity
The potential of pyridoxine and its derivatives as anticancer agents has been explored. Some studies suggest that high dietary intake of vitamin B6 may suppress tumor development. In vivo studies have shown that pyridoxal can reduce tumor growth in mice with B16 melanoma. Furthermore, various synthetic derivatives of pyridoxine have been investigated for their cytotoxic effects against different cancer cell lines, with some demonstrating IC50 values in the low micromolar range.
For This compound , while some sources mention potential antitumor properties, specific experimental data such as IC50 values against cancer cell lines are not detailed in the available literature. Research on related furo[3,2-b]pyridine derivatives has shown cytotoxic activity against various cancer cell lines, suggesting a potential area for future investigation for this specific impurity.
Antibacterial Activity
While pyridoxine itself is not typically characterized by strong antibacterial properties, various synthetic derivatives of pyridoxine have been shown to exhibit significant antibacterial activity. For instance, certain quaternary ammonium salts of pyridoxine have demonstrated low minimum inhibitory concentrations (MICs) against planktonic cells of Staphylococcus aureus and Staphylococcus epidermidis.
This compound is reported to have potential antibacterial properties, with some literature suggesting it exhibits inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. However, specific MIC values and the spectrum of activity are not provided in the accessible research.
Quantitative Data on Related Compounds
Direct quantitative comparative data for this compound versus pyridoxine is not available in the reviewed literature. To provide context, the following table summarizes reported activity for various derivatives of pyridoxine and furo-pyridine compounds. It is crucial to note that these data are not for this compound itself but for structurally related molecules.
| Biological Activity | Compound Class | Specific Compound/Derivative | Cell Line/Organism | Result (IC50/MIC) |
| Antitumor | Pyridoxine-based Doxorubicin Derivative | DOX-1 | HCT-116 (Colon Cancer) | 4.5-26 times less cytotoxic than doxorubicin |
| Pyridoxine-based Doxorubicin Derivative | DOX-2 | Various cancer cell lines | Potent cytotoxic action | |
| trans-6-phenylethenyl substituted pyridoxine derivative | Not specified | MCF-7 (Breast Cancer) | 1.9–7.9 µM | |
| Furo[2,3-b]pyridine derivative | Derivative 7 | Neuro-2a (Neuroblastoma) | 5.8 µM | |
| Furo[2,3-b]pyridine derivative | Derivative 12a | Neuro-2a (Neuroblastoma) | 3.6 µM | |
| Antibacterial | Quaternary ammonium salt of pyridoxine | N,N-dimethyl-N-((2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methyl)octadecan-1-aminium chloride | S. aureus (biofilm) | 64 µg/mL (MBC) |
| Quaternary ammonium salt of pyridoxine | N,N-dimethyl-N-((2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methyl)octadecan-1-aminium chloride | S. epidermidis (biofilm) | 16 µg/mL (MBC) |
Signaling Pathways and Mechanisms of Action
Pyridoxine
The primary mechanism of pyridoxine's biological activity is through its conversion to pyridoxal 5'-phosphate (PLP), which acts as a coenzyme for a multitude of enzymatic reactions.
Caption: Metabolic activation of Pyridoxine to its coenzyme form, PLP.
This compound
The precise mechanism of action for this compound is not well-elucidated. It is hypothesized that its biological effects, if any, would stem from its structural similarity to pyridoxine, potentially interacting with similar enzymatic pathways or receptors.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the reviewed literature. Below are generalized protocols for assays typically used to evaluate the biological activities discussed.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of a compound on cancer cell lines.
Caption: General workflow for an in vitro MTT cytotoxicity assay.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a general method for determining the antibacterial activity of a compound.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial dilution of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterium for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
Pyridoxine is an essential vitamin with a well-characterized and vital role in human physiology, including significant neuroprotective functions. This compound, as a known impurity of pyridoxine, has been associated with potential, yet largely unverified, biological activities such as neuroprotective, antitumor, and antibacterial effects. The structural resemblance to pyridoxine provides a rationale for these hypotheses.
However, a significant gap in the scientific literature exists regarding direct, quantitative comparative studies and detailed mechanistic investigations for this compound. The data on related furo-pyridine and pyridoxine derivatives suggest that this class of compounds holds therapeutic potential, warranting further specific investigation into the biological profile of this particular pyridoxine impurity. Researchers are encouraged to conduct rigorous in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action to validate any potential therapeutic applications.
A Comparative Guide to 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride Reference Standards for Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reference standards for 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride, also known as Pyridoxine Impurity A, a critical component in the quality control of Pyridoxine hydrochloride (Vitamin B6) formulations.[1] This document outlines the benchmark for purity analysis, compares available reference standards, and provides detailed experimental protocols to ensure accurate and reliable analytical results.
Comparison of Commercially Available Reference Standards
The selection of a suitable reference standard is paramount for accurate impurity profiling. This compound is available from various suppliers in different grades, primarily as pharmacopoeial primary standards and certified secondary standards.
Table 1: Comparison of this compound Reference Standards
| Supplier/Vendor | Product Name/Code | Grade | Traceability | Purity (from CoA)* |
| European Directorate for the Quality of Medicines & HealthCare (EDQM) | Pyridoxine impurity A CRS (EPY0001226) | European Pharmacopoeia (EP) Reference Standard | Primary Standard | User to Input Value |
| United States Pharmacopeia (USP) | Pyridoxine Related Compound A | USP Reference Standard | Primary Standard | User to Input Value |
| Sigma-Aldrich | PHR1693 | Pharmaceutical Secondary Standard; Certified Reference Material | Traceable to Ph. Eur. Y0001226 | User to Input Value |
| LGC Standards | EPY0001226 | Pyridoxine impurity A CRS | European Pharmacopoeia (Ph. Eur.) | User to Input Value |
| SynZeal | SZ-P034003 | N/A | N/A | User to Input Value |
| Axios Research | AR-P03338 | N/A | Traceable to pharmacopeial standards (USP or EP) | User to Input Value |
Note: The purity value should be obtained from the Certificate of Analysis (CoA) provided by the supplier with the specific lot number.
Experimental Protocols for Purity Determination
The purity of this compound reference standards is typically determined using High-Performance Liquid Chromatography (HPLC). The following protocol is based on the European Pharmacopoeia monograph for Pyridoxine Hydrochloride related substances test.[2]
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound from pyridoxine and other related impurities.
Chromatographic Conditions:
-
Column: A stainless steel column (e.g., 250 mm x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 µm).
-
Mobile Phase: A filtered and degassed mixture of a buffer solution and a suitable organic solvent. A common mobile phase consists of a phosphate buffer and methanol. For example, a mixture of 0.015 M potassium dihydrogen phosphate (pH adjusted to 3.0 with phosphoric acid) and methanol in a 70:30 v/v ratio has been shown to be effective.[3]
-
Detection: UV spectrophotometer at a wavelength of 254 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve a known quantity of the this compound reference standard in the mobile phase to obtain a solution with a known concentration.
-
Test Solution: Accurately weigh and dissolve the sample to be tested in the mobile phase to obtain a solution with a concentration similar to the standard solution.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the test solution and record the chromatogram.
-
Identify the peak corresponding to this compound based on the retention time obtained from the standard solution.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the test solution to the peak area in the standard solution.
Other Analytical Methods
While HPLC is the primary method for purity assessment, other techniques can be used for structural confirmation and characterization.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound and to identify potential impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule.
Visualization of Experimental Workflow and Reference Standard Hierarchy
The following diagrams illustrate the experimental workflow for purity assessment and the traceability of reference standards.
References
A Comparative Guide to the Synthesis of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride, a key impurity and reference standard for Pyridoxine hydrochloride (Vitamin B6). The reproducibility and efficiency of its synthesis are critical for quality control and research applications in the pharmaceutical industry. This document outlines and contrasts the performance of various synthetic methodologies, supported by available experimental data.
Introduction
This compound, also known as Pyridoxine Impurity A, is an organic compound structurally related to pyridoxine. Its synthesis and isolation are of significant interest for analytical method development, validation, and quality control in the production of pyridoxine. This guide details and compares three primary methods for its synthesis, starting from the readily available pyridoxine hydrochloride.
Comparative Data of Synthesis Methods
The selection of a synthetic route for this compound depends on the desired scale, purity, and available resources. The following table summarizes the key quantitative metrics for the identified synthesis methods.
| Method | Starting Material | Reported Yield | Reported Purity | Scale | Key Advantages |
| Catalytic Oxidation | Pyridoxine hydrochloride | 88% | >99% | Laboratory | High yield and purity under mild conditions. |
| High-Pressure Autoclave | Pyridoxine hydrochloride | 60-70% | >98% | Industrial | Scalable and suitable for large-scale production. |
| Phenol-Mediated | Pyridoxine hydrochloride | 55% | 95% | Laboratory | (Details limited) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Catalytic Oxidation
This method utilizes a selective oxidation of pyridoxine hydrochloride.
Reagents and Conditions:
-
Starting Material: Pyridoxine hydrochloride
-
Catalytic System: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and Copper(II) bromide (CuBr₂)
-
Oxidant: 30% Hydrogen peroxide
-
Base: Pyridine
-
Solvent: Water
-
Temperature: 30–35°C
-
Reaction Time: 1–2 hours
Procedure:
-
Dissolve Pyridoxine hydrochloride in water.
-
Add pyridine, TEMPO, and CuBr₂ to the solution.
-
Slowly add 30% hydrogen peroxide while maintaining the temperature between 30-35°C.
-
Monitor the reaction progress by a suitable chromatographic method.
-
Upon completion, the reaction is quenched by the addition of p-ethoxyaniline to form a Schiff base intermediate.
-
The intermediate is then hydrolyzed to yield the final product.
-
The product can be isolated and purified by standard techniques such as recrystallization.
Method 2: High-Pressure Autoclave Synthesis
This approach relies on a thermally induced cyclization under pressure.
Reagents and Conditions:
-
Starting Material: Pyridoxine hydrochloride
-
Acid: 2–4 M Hydrochloric acid
-
Solvent: Ethanol/water mixture
-
Temperature: 150°C
-
Pressure: Autogenous pressure
-
Reaction Time: 10–12 hours
Procedure:
-
Prepare a solution of Pyridoxine hydrochloride in an ethanol/water mixture containing 2–4 M hydrochloric acid.
-
Place the solution in a sealed high-pressure autoclave.
-
Heat the autoclave to 150°C and maintain for 10–12 hours. The pressure will rise autogenously.
-
After the reaction period, cool the autoclave to room temperature.
-
The product will precipitate out of the solution upon cooling.
-
Collect the precipitate by filtration and purify by recrystallization.
Method 3: General Furo[3,4-c]pyridine Synthesis
A generalized method for the formation of the furo[3,4-c]pyridine core has been described, which could be adapted for the target molecule.
General Concept: This method involves the condensation of a pre-existing Furo[3,4-c]pyridine compound with a suitable formaldehyde derivative under acidic conditions. This is followed by a reduction and then a decarboxylation step to yield the final product. Specific details for the synthesis of this compound using this route are not readily available in the searched literature.
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflow for the primary synthesis methods.
Caption: Workflow for the Catalytic Oxidation synthesis.
Caption: Workflow for the High-Pressure Autoclave synthesis.
Conclusion
The synthesis of this compound can be achieved through multiple pathways, with the Catalytic Oxidation method offering the highest reported yield and purity for laboratory-scale synthesis. For larger, industrial-scale production, the High-Pressure Autoclave method presents a viable, albeit lower-yielding, alternative with good scalability. The choice of synthesis should be guided by the specific requirements for yield, purity, and scale. Further investigation into the phenol-mediated route could provide a valuable alternative, although current data is limited. The reproducibility of the autoclave method is implied by its suitability for industrial applications, while the catalytic method's high yield and purity under controlled conditions suggest good reproducibility on a lab scale.
A Comparative Analysis of Furo[3,4-c]pyridine Derivatives and Ginkgolic Acids: Bioactivity and Experimental Insights
In the landscape of bioactive compounds, both synthetic and natural molecules present unique opportunities for therapeutic development. This guide provides a comparative overview of the bioactivity of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride, a synthetic furo[3,4-c]pyridine derivative, and ginkgolic acids, a class of natural products derived from Ginkgo biloba. Due to the limited direct bioactivity data for this compound, this comparison will focus on the potential activities of its structural class against the well-documented biological effects of ginkgolic acids.
Section 1: Compound Overview
This compound is primarily known as an impurity of Pyridoxine (Vitamin B6).[1][2][3][4] Its structural relationship to pyridoxine suggests potential roles in neuropharmacology.[1] While specific bioactivity data is scarce, research into furo-pyridine derivatives indicates possible antibacterial and neuroprotective effects.[1] The mechanism of action for such compounds may involve the modulation of enzymatic activity, interaction with receptors related to neuroprotection and inflammation, or antioxidant activity.[1]
Ginkgolic acids are naturally occurring alkylphenolic acids found in Ginkgo biloba.[5][6][7][8] They are recognized for a broad spectrum of bioactivities, including antimicrobial, anti-inflammatory, and antitumor effects.[5][6][7] However, they are also associated with toxic effects such as cytotoxicity and embryotoxicity, leading to regulations limiting their concentration in commercial Ginkgo biloba extracts.[5][6][7]
Section 2: Comparative Bioactivity Data
| Bioactivity Parameter | Ginkgolic Acid Derivative(s) | Result | Reference |
| Tyrosinase Inhibition (IC50) | Ginkgolic Acid (13:0) | 2.8 mg/mL | [9] |
| Molluscicidal Activity | Z/E isomers of GA analogues | E-isomers showed better activity | [10] |
| Regulatory Limit in EGb | Total Ginkgolic Acids | < 5 µg/g | [5][6] |
Section 3: Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of bioactivity findings. Below are protocols for assays in which ginkgolic acids have been evaluated.
3.1 Tyrosinase Inhibition Assay
-
Objective: To determine the inhibitory effect of a compound on the enzyme tyrosinase, which is involved in melanin production.
-
Methodology:
-
Prepare a solution of the test compound (e.g., Ginkgolic Acid (13:0)).
-
In a microplate, combine the test compound solution with mushroom tyrosinase and L-DOPA.
-
Incubate the mixture and measure the formation of dopachrome by monitoring the absorbance at 492 nm over time.
-
Calculate the percentage of inhibition by comparing the absorbance of the test sample to a control without the inhibitor.[9]
-
3.2 Molluscicidal Activity Assay
-
Objective: To assess the toxicity of a compound against snails, particularly relevant for controlling intermediate hosts of parasites like Schistosoma.
-
Methodology:
-
Collect healthy adult snails (e.g., Oncomelania hupensis).
-
Dissolve the test compounds (e.g., ginkgolic acid analogues) in a small amount of alcohol and then dilute with dechlorinated water to the desired concentrations.
-
Immerse the snails in the test solutions for a specified period.
-
Use a positive control (e.g., Niclosamide) and a negative control (dechlorinated water).
-
Record snail mortality at different time points to determine the molluscicidal activity.[10]
-
3.3 Extraction of Ginkgolic Acids from Ginkgo biloba
-
Objective: To isolate ginkgolic acids from plant material for subsequent bioactivity testing.
-
Methodology:
-
The optimal extraction conditions identified are using 85% ethanol as the solvent.
-
A solid-to-liquid ratio of 1:14 is recommended.
-
The extraction should be carried out at 40°C for 12 hours.[11][12]
-
The resulting extract can then be analyzed, for example by HPLC, to quantify the ginkgolic acid content.[12]
-
Section 4: Visualizing Experimental and Logical Relationships
Experimental Workflow for Ginkgolic Acid Bioactivity Screening
Caption: Workflow for the extraction of ginkgolic acids and subsequent bioactivity screening.
Potential Signaling Pathways for Furo-pyridine Derivatives
Caption: Hypothesized mechanisms of action for furo-pyridine derivatives.
References
- 1. This compound | 1006-21-9 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C8H10ClNO2 | CID 6451169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. A critical review of ginkgolic acids in Ginkgo biloba leaf extract (EGb): toxicity and technologies to remove ginkgolic acids and their promising bioactivities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. A critical review of ginkgolic acids in Ginkgo biloba leaf extract (EGb): toxicity and technologies to remove ginkgolic acids and their promising bioactivities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Ginkgolic Acid Analogues and Evaluation of Their Molluscicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journal.hep.com.cn [journal.hep.com.cn]
Safety Operating Guide
Proper Disposal of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals.
This compound, identified as harmful if swallowed, requires careful handling during disposal to mitigate risks to personnel and the environment.[1] Adherence to the following procedures is imperative.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate PPE. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is necessary. A self-contained breathing apparatus may be required for firefighting.[2]
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[2]
-
Waste Collection:
-
Collect waste material in a clearly labeled, sealed container. The container must be compatible with the chemical.
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arrange for Pickup:
-
Contact your institution's EHS office to schedule a pickup by a licensed chemical destruction facility.
-
Provide them with the full chemical name and any relevant safety data sheet (SDS) information.
-
-
Prohibited Disposal Methods:
III. Contaminated Packaging and Materials
Proper disposal of contaminated packaging is also crucial:
-
Triple Rinse: Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste.[2] After rinsing, the container may be offered for recycling or reconditioning.[2]
-
Puncturing: Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[2]
-
Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[2]
IV. Chemical and Physical Properties Summary
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C8H10ClNO2 |
| Molecular Weight | 187.62 g/mol |
| Appearance | Solid |
| Melting Point | 239-240 °C (decomposes) |
| Solubility | Slightly soluble in DMSO, Methanol, and Water |
| GHS Hazard | H302: Harmful if swallowed |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its contaminated packaging.
Caption: Disposal workflow for the subject chemical.
References
Personal protective equipment for handling 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride (CAS No. 1006-21-9). Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as "Harmful if swallowed"[1]. Therefore, appropriate personal protective equipment must be worn at all times.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] | To prevent eye contact with dust or splashes. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] | To avoid direct contact with the skin. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] | To prevent inhalation of dust particles. |
| Firefighting | Self-contained breathing apparatus (SCBA) for firefighting scenarios.[3] | To protect against hazardous combustion products like nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2] |
Operational Plan: Handling Procedures
Adherence to a strict operational workflow is crucial when handling this compound to minimize exposure and ensure experimental integrity.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Chemical Disposal : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems.[3]
-
Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[3]
Emergency Procedures: Accidental Release
In the event of an accidental release, follow these steps to ensure safety and containment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
